MC-GGFG-Exatecan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H51FN8O11/c1-3-49(68)31-19-36-45-29(24-58(36)47(66)30(31)25-69-48(49)67)44-33(14-13-28-26(2)32(50)20-34(56-45)43(28)44)54-40(62)23-53-46(65)35(18-27-10-6-4-7-11-27)55-39(61)22-52-38(60)21-51-37(59)12-8-5-9-17-57-41(63)15-16-42(57)64/h4,6-7,10-11,15-16,19-20,33,35,68H,3,5,8-9,12-14,17-18,21-25H2,1-2H3,(H,51,59)(H,52,60)(H,53,65)(H,54,62)(H,55,61)/t33-,35-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKFDUNPKACYAY-SODISJPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H51FN8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MC-GGFG-Exatecan mechanism of action
An in-depth technical guide to the mechanism of action of MC-GGFG-Exatecan, a pivotal drug-linker technology in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is an intermediate agent-linker conjugate used for the development of Antibody-Drug Conjugates (ADCs).[1][2][3] It comprises three key components: a maleimidocaproyl (MC) group for stable covalent linkage to an antibody, a Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker designed for selective cleavage, and Exatecan (B1662903) (also known as DX-8951), a potent cytotoxic payload.[1][4] Exatecan is a water-soluble derivative of camptothecin (B557342) and functions as a powerful inhibitor of DNA topoisomerase I.[5][6] The synergy between these components allows for the targeted delivery of a highly potent cytotoxic agent to cancer cells, minimizing systemic exposure and associated toxicity.
Core Mechanism of Action: A Multi-Step Process
The therapeutic effect of an ADC utilizing the this compound system is achieved through a sequential, multi-step process that begins with targeted delivery and culminates in cancer cell death.
Targeting and Internalization
An ADC constructed with this compound first circulates in the bloodstream. The monoclonal antibody (mAb) component is engineered to specifically recognize and bind to a tumor-associated antigen on the surface of cancer cells. This high-specificity binding initiates receptor-mediated endocytosis, a process where the cancer cell membrane engulfs the entire ADC, forming an endosome that transports the conjugate into the cell's interior.
Lysosomal Trafficking and Linker Cleavage
Following internalization, the endosome containing the ADC matures and fuses with a lysosome. The lysosome provides a highly acidic and enzyme-rich environment (pH 4.5-5.0).[7] Within this compartment, specific lysosomal proteases, such as cathepsins, recognize and cleave the GGFG tetrapeptide linker.[1][7][8] This enzymatic cleavage is a critical step, as the GGFG linker is designed to be stable in the bloodstream but labile within the lysosome, ensuring that the cytotoxic payload is released preferentially inside the target cancer cell.[7] Studies have shown that cathepsin B and cathepsin L are capable of cleaving GGFG-containing linkers.[8]
Payload Action: Topoisomerase I Inhibition by Exatecan
Once released from the linker, Exatecan diffuses from the lysosome into the cytoplasm and subsequently enters the nucleus. Here, it exerts its potent cytotoxic effect by inhibiting DNA topoisomerase I (TOP1).[9][10]
-
TOP1 Function : TOP1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. After the DNA has unwound, the enzyme religates the broken strand.[9]
-
Exatecan's Inhibitory Action : Exatecan binds to the complex formed between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc).[9][11] This binding stabilizes the complex and prevents the enzyme from re-ligating the DNA strand.[9] Molecular modeling suggests Exatecan forms additional molecular interactions with the TOP1cc compared to other camptothecins, contributing to its high potency.[6]
-
Induction of DNA Damage : The accumulation of these stabilized TOP1cc leads to single-strand DNA breaks. When a DNA replication fork collides with these complexes, the single-strand breaks are converted into permanent, highly cytotoxic double-strand breaks (DSBs).[11]
-
Cell Cycle Arrest and Apoptosis : The formation of DSBs triggers a cellular DNA Damage Response (DDR), leading to the phosphorylation of histone H2AX (γH2AX) and cell cycle arrest, typically in the G2/M phase.[11] If the DNA damage is too extensive for repair, the cell is directed to undergo programmed cell death, or apoptosis.[5][11]
The Bystander Effect
Exatecan is a membrane-permeable molecule. Once released into a target cell, it can diffuse out and enter adjacent, neighboring cancer cells. This "bystander effect" allows the ADC to kill not only the cells that express the target antigen but also nearby tumor cells that may have low or no antigen expression, thereby enhancing the overall anti-tumor activity of the therapy.[12]
Quantitative Data
The potency of Exatecan and the clinical activity of ADCs using similar payloads have been evaluated in numerous studies.
Table 1: In Vitro Potency of Exatecan
| Parameter | Value | Cell Lines | Reference |
| IC50 | 1.906 µM | Not specified (general TOP1 inhibition) | [5] |
| Cytotoxicity | More active than Topotecan, SN-38, and LMP400 | MOLT-4, CCRF-CEM, DU145, DMS114 | [6] |
Table 2: Summary of Phase II Clinical Trial Results for Standalone Exatecan Mesylate
| Study Population | Dosage | Partial Response (PR) | Stable Disease (SD) | Median Overall Survival | Common Toxicities | Reference |
| Metastatic Gastric Cancer | 30-min infusion daily for 5 days every 3 weeks | 5.1% (2/39 patients) | 46.1% (18/39 patients) | Not Reported | Neutropenia, nausea, vomiting, anorexia | [13] |
| Advanced NSCLC | 0.5 mg/m² daily for 5 days every 3 weeks | 5.1% (2/39 patients) | 20.5% (8/39 patients) | 262 days | Reversible neutropenia | [14] |
Key Experimental Protocols
Characterizing the mechanism of action of this compound involves specific biochemical and cell-based assays.
Topoisomerase I DNA Cleavage Assay
This assay is used to measure the ability of a compound to stabilize the TOP1-DNA cleavage complex.
Methodology:
-
Reaction Setup: Recombinant human topoisomerase I is incubated with a radiolabeled or fluorescently labeled DNA substrate in a suitable reaction buffer.
-
Drug Incubation: Varying concentrations of Exatecan are added to the reaction mixtures. A control reaction is prepared without the drug.
-
Complex Formation: The mixtures are incubated to allow for the formation and stabilization of TOP1-DNA cleavage complexes.
-
Reaction Termination: The reaction is stopped by adding a denaturing agent, such as sodium dodecyl sulfate (B86663) (SDS), which traps the covalent complex.
-
Analysis: The resulting DNA fragments are separated by size using polyacrylamide gel electrophoresis (PAGE). The accumulation of cleaved DNA fragments indicates the stabilization of the TOP1cc by Exatecan.[9] A variation of this, the RADAR assay, can be used to isolate and quantify the amount of TOP1 trapped on the DNA from cells treated with the drug.[6]
Cell Viability (Cytotoxicity) Assay
This assay measures the dose-dependent effect of a compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells from a relevant line (e.g., DU145 prostate cancer) are seeded into 96-well microplates at a specific density and allowed to attach overnight.[6][9]
-
Drug Treatment: The cells are then treated with a serial dilution of Exatecan (or an ADC containing it) for a defined period, typically 72 hours. Control wells receive vehicle only.
-
Viability Assessment: After the incubation period, cell viability is measured. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[9]
-
Data Analysis: The results are used to plot a dose-response curve and calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Conclusion
The this compound drug-linker system represents a sophisticated and highly effective platform for the creation of targeted cancer therapies. Its design leverages the physiological differences between the systemic circulation and the intracellular environment of tumor cells to ensure payload stability during delivery and efficient, targeted release at the site of action. The potent mechanism of the Exatecan payload, involving the inhibition of topoisomerase I and the induction of catastrophic DNA damage, provides a powerful means of eradicating cancer cells. The combination of a stable, selectively cleavable linker and a highly potent payload makes this technology a cornerstone of modern ADC development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Medchemexpress LLC HY-114233 10mg , this compound CAS:1600418-29-8 Purity:>98%, | Fisher Scientific [fishersci.com]
- 4. This compound, 1600418-29-8 | BroadPharm [broadpharm.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of Sacituzumab govitecan-hziy? [synapse.patsnap.com]
- 13. A phase II clinical and pharmacokinetic study of intravenous exatecan mesylate (DX-8951f) in patients with untreated metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The GGFG Linker in Antibody-Drug Conjugates: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker in the design and efficacy of modern Antibody-Drug Conjugates (ADCs). We will delve into its mechanism of action, impact on stability and the bystander effect, and provide detailed experimental protocols for its characterization.
Introduction: The Role of Linkers in ADC Technology
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules[1][2]. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately its therapeutic index[1][2]. Cleavable linkers, such as the GGFG peptide linker, are designed to be stable in the bloodstream and to release their payload under specific conditions prevalent in the tumor microenvironment or within tumor cells[3].
The GGFG linker is a protease-cleavable linker specifically designed for enzymatic degradation by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells[2][3][4]. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC[3].
The GGFG Linker: Mechanism of Action and Key Features
The GGFG linker's primary function is to ensure the stable attachment of the cytotoxic payload to the antibody during systemic circulation and to facilitate its specific release upon internalization into the target cancer cell.
Enzymatic Cleavage by Cathepsins
The GGFG sequence is recognized and cleaved by lysosomal cysteine proteases, primarily Cathepsin B and Cathepsin L[2][3]. Cathepsin L appears to be particularly effective at cleaving the GGFG linker, leading to the efficient release of the payload within the lysosome[3]. While Cathepsin B also contributes to this process, its activity towards the GGFG linker is reported to be less pronounced than that of Cathepsin L[3].
The cleavage of the peptide bond by cathepsins initiates the release of the cytotoxic drug, allowing it to exert its cell-killing effect[2].
Signaling Pathway of a GGFG-Linked ADC
Caption: General mechanism of action for a GGFG-linked ADC.
Plasma Stability
A key advantage of the GGFG linker is its high stability in systemic circulation[3]. This stability is crucial for preventing the premature release of the cytotoxic payload, which could lead to systemic toxicity and a reduced therapeutic window[5]. Compared to other cleavable linkers like acid-labile hydrazones or some other peptide linkers, the GGFG linker demonstrates superior stability in the bloodstream[3][6].
The Bystander Effect
The GGFG linker is often used in conjunction with membrane-permeable payloads, such as the topoisomerase I inhibitor DXd, the payload in Enhertu® (trastuzumab deruxtecan)[5][7]. Upon cleavage of the GGFG linker within the target cell, the released payload can diffuse across the cell membrane and kill neighboring, antigen-negative cancer cells[7]. This phenomenon, known as the "bystander effect," is particularly important for treating heterogeneous tumors where not all cells express the target antigen[5][7].
Logical Relationship of ADC Components for Bystander Effect
Caption: Key ADC components enabling the bystander effect.
Data Presentation
Table 1: Cathepsin Cleavage Kinetics of Peptide Linkers
| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| GGFG | Cathepsin B | Data not available | Data not available | Data not available |
| GGFG | Cathepsin L | Data not available | Data not available | Data not available |
| Val-Cit | Cathepsin B | ~0.35 | ~10 | ~35,000 |
| Val-Ala | Cathepsin B | ~0.18 | ~15 | ~12,000 |
| Phe-Lys | Cathepsin B | ~1.5 | ~20 | ~75,000 |
Note: The values for Val-Cit, Val-Ala, and Phe-Lys are approximate and can vary depending on the experimental conditions and the nature of the payload-linker conjugate.
Table 2: Comparative In Vitro Plasma Half-Life (t½) of ADCs with Different Linkers
| Linker Type | Human Plasma (days) | Mouse Plasma (hours) | Rat Plasma (hours) |
| GGFG | Highly Stable (Specific data not available) | Stable (Specific data not available) | Stable (Specific data not available) |
| Val-Cit | ~14 - 21 | ~24 - 48 | ~30 - 60 |
| Hydrazone (acid-labile) | ~2 - 4 | ~24 - 72 | ~24 - 72 |
| Disulfide | ~3 - 7 | ~12 - 24 | ~12 - 24 |
Note: Plasma stability is highly dependent on the specific ADC construct, including the antibody, payload, and conjugation site.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize ADCs containing a GGFG linker.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Reagents and Materials:
-
ADC with GGFG linker
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
-
-
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma from different species at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
For analysis, precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Calculate the percentage of released payload at each time point relative to the initial total payload.
-
Workflow for In Vitro Plasma Stability Assay
Caption: Experimental workflow for assessing ADC plasma stability.
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Lines:
-
Antigen-positive cell line (e.g., NCI-N87 for HER2-positive gastric cancer)
-
Antigen-negative cell line (e.g., MDA-MB-468 for HER2-negative breast cancer)
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC. Include an untreated control and a control with the unconjugated antibody.
-
Incubate for a period of 72 to 120 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Lines:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP).
-
-
Procedure:
-
Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1).
-
As a control, culture the antigen-negative cells alone.
-
Treat the co-cultures and the monoculture of antigen-negative cells with serial dilutions of the ADC.
-
Incubate for 72 to 120 hours.
-
Measure the fluorescence intensity of the GFP-expressing antigen-negative cells using a fluorescence plate reader.
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Conclusion
The GGFG linker represents a significant advancement in ADC technology, offering a balance of high plasma stability and efficient, targeted payload release within tumor cells. Its ability to be cleaved by lysosomal proteases and to facilitate a bystander effect makes it a valuable tool in the development of next-generation ADCs for the treatment of heterogeneous solid tumors. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of ADCs employing this promising linker technology. Further research to quantify the precise cleavage kinetics and in vivo performance of GGFG-linked ADCs will continue to refine their design and optimize their clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Exatecan as a cytotoxic payload for ADCs
An In-depth Technical Guide to Exatecan (B1662903) as a Cytotoxic Payload for Antibody-Drug Conjugates (ADCs)
Introduction
Exatecan (DX-8951f) is a potent, semi-synthetic, and water-soluble derivative of camptothecin, a class of compounds known for their anticancer properties.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1), an enzyme crucial for managing DNA topology during replication and transcription.[1][3] Due to its high cytotoxicity, favorable physicochemical properties, and ability to overcome certain drug resistance mechanisms, Exatecan and its derivatives have emerged as highly effective payloads for the development of next-generation Antibody-Drug Conjugates (ADCs).[2][4][5]
This technical guide provides a comprehensive overview of Exatecan as an ADC payload, detailing its mechanism of action, the technologies used to link it to monoclonal antibodies (mAbs), and its application in leading clinical-stage ADCs. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Core Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its cytotoxic effect by trapping the TOP1-DNA cleavage complex (TOP1cc).[1][4] Normally, TOP1 relieves torsional stress in DNA by creating a transient single-strand break, forming a covalent bond with the 3'-phosphate end of the DNA, and then religating the strand.[4] Exatecan intercalates into this complex, stabilizing it and preventing the DNA re-ligation step.[1] This leads to an accumulation of single-strand DNA breaks. When a replication fork collides with these stabilized complexes, the single-strand breaks are converted into permanent, lethal double-strand breaks, inducing DNA damage and triggering apoptosis.[3][6]
Modeling studies suggest that Exatecan forms multiple interactions with both TOP1 residues (R364, D533, N722, and N352) and the DNA backbone, contributing to its potent inhibitory activity.[3] This potent TOP1 trapping leads to significantly higher levels of DNA damage and apoptotic cell death compared to other TOP1 inhibitors like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan).[2][3]
Exatecan as a Premier ADC Payload
Exatecan's properties make it an ideal cytotoxic component for ADCs.
-
High Potency: Exatecan is exceptionally potent, with IC50 values often in the nanomolar to picomolar range, meaning fewer molecules are needed per cell to induce cytotoxicity.[2][3]
-
Bystander Effect: The released Exatecan payload is membrane-permeable, allowing it to diffuse from the target antigen-positive cancer cell into adjacent antigen-negative cancer cells, killing them as well.[7][8] This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen.[9]
-
Activity Against Resistant Tumors: Exatecan is a poor substrate for P-glycoprotein (P-gp), a common drug efflux pump that confers multidrug resistance in cancer cells.[2][5] This allows it to remain effective in tumors that have developed resistance to other chemotherapies.[2]
-
Favorable Physicochemical Properties: While inherently hydrophobic, Exatecan's structure allows for the development of advanced, hydrophilic linkers.[5][8] This enables the creation of ADCs with a high drug-to-antibody ratio (DAR) of approximately 8, without the aggregation issues that plague many other hydrophobic payloads.[8][10]
Linker Technology
The linker is a critical ADC component that connects the antibody to Exatecan. For Exatecan-based ADCs, cleavable linkers are predominantly used to ensure the payload is released only after the ADC is internalized by the cancer cell.
-
Enzyme-Cleavable Linkers: The most common linkers are peptide-based, such as the Gly-Gly-Phe-Gly (GGFG) sequence, which is designed to be selectively cleaved by lysosomal proteases like Cathepsin B that are highly active inside tumor cells.[8][11] Other linkers include β-glucuronidase-sensitive triggers.[8]
-
Self-Immolative Spacers: Following enzymatic cleavage of the linker, a self-immolative moiety ensures the efficient and traceless release of the unmodified, fully active Exatecan payload inside the cell.[8]
-
Hydrophilic Spacers: To counteract Exatecan's hydrophobicity, hydrophilic spacers like polyethylene (B3416737) glycol (PEG) or polysarcosine (PSAR) are often incorporated into the linker design.[5][8][12] This improves the ADC's solubility, pharmacokinetics, and allows for a higher DAR.[8]
Key Exatecan-Based ADCs in Clinical Development
Several ADCs utilizing an Exatecan derivative (DXd) have demonstrated significant clinical success.
A. Trastuzumab Deruxtecan (B607063) (T-DXd; Enhertu®)
-
Target: Human Epidermal Growth Factor Receptor 2 (HER2).[13][14]
-
Antibody: Trastuzumab, a humanized anti-HER2 IgG1 mAb.[13]
-
Linker-Payload: A GGFG tetrapeptide-based cleavable linker attached to the Exatecan derivative, DXd.[7][15]
-
Mechanism: T-DXd binds to HER2 on tumor cells, is internalized, and the linker is cleaved in the lysosome, releasing DXd.[10][16] The released DXd then causes DNA damage and apoptosis.[10] T-DXd also mediates antibody-dependent cell-mediated cytotoxicity (ADCC).[10]
B. Datopotamab Deruxtecan (Dato-DXd; Datroway™)
-
Antibody: Datopotamab, a humanized anti-TROP2 IgG1 mAb.[9]
-
Linker-Payload: A stable, cleavable tetrapeptide-based linker attached to DXd.[9]
-
Mechanism: After binding to TROP2, the ADC is internalized, and lysosomal enzymes cleave the linker to release DXd, which induces DNA damage and apoptosis in both target cells and surrounding bystander cells.[6][9][17][18]
C. Patritumab Deruxtecan (HER3-DXd)
-
Target: Human Epidermal Growth Factor Receptor 3 (HER3).[19]
-
Antibody: Patritumab, a humanized anti-HER3 IgG1 mAb.
-
Linker-Payload: A tetrapeptide-based cleavable linker attached to DXd.[20]
-
Mechanism: Binds to HER3 on cancer cells, leading to internalization and release of the DXd payload, which kills the tumor cells.[20]
Quantitative Data Summary
The potency and characteristics of Exatecan and its derivative-based ADCs are summarized below.
Table 1: In Vitro Potency of Exatecan and Derivatives
| Compound | Target/Assay | IC50 | Cell Lines | Reference(s) |
|---|---|---|---|---|
| Exatecan | Topoisomerase I Inhibition | More potent than SN-38 & Topotecan | N/A | [2] |
| Exatecan | Cytotoxicity | In the nanomolar range | MOLT-4, CCRF-CEM, DU145, DMS114 | [3] |
| DXd (Deruxtecan) | Topoisomerase I Inhibition | 0.31 µM | N/A |[21] |
Table 2: Characteristics of Major Exatecan-Based ADCs
| ADC Name | Target | Antibody Type | Linker Type | Payload | Avg. DAR | Reference(s) |
|---|---|---|---|---|---|---|
| Trastuzumab Deruxtecan | HER2 | Humanized IgG1 | GGFG-based, cleavable | DXd | ~8 | [8][10] |
| Datopotamab Deruxtecan | TROP2 | Humanized IgG1 | Tetrapeptide, cleavable | DXd | N/A | [9][17] |
| Patritumab Deruxtecan | HER3 | Humanized IgG1 | Tetrapeptide, cleavable | DXd | N/A |[20] |
Table 3: Clinical Efficacy Data for Patritumab Deruxtecan (HERTHENA-Lung01) For patients with EGFR-mutated locally advanced or metastatic NSCLC.
| Endpoint | Result (5.6 mg/kg dose) | 95% Confidence Interval | Reference(s) |
|---|---|---|---|
| Objective Response Rate (ORR) | 29.8% | 23.9-36.2% | [19][22] |
| Median Duration of Response (DOR) | 6.4 months | 4.9-7.8 months | [19] |
| Disease Control Rate (DCR) | 73.8% | 67.5-79.4% | [19] |
| Median Progression-Free Survival (PFS) | 5.5 months | N/A | [23] |
| Median Overall Survival (OS) | 11.9 months | N/A |[23] |
Table 4: Pharmacokinetic Properties of Datopotamab Deruxtecan
| Parameter | Mean Value | Reference(s) |
|---|---|---|
| Cmax (ADC) | 154 µg/mL | [17] |
| AUC (ADC) | 671 µg·day/mL | [17] |
| Cmax (released DXd) | 2.8 ng/mL | [17] |
| AUC (released DXd) | 18 ng·day/mL | [17] |
| Elimination Half-Life (ADC) | 4.8 days | [17] |
| Apparent Half-Life (released DXd) | 5.5 days |[17] |
Experimental Protocols
Detailed methodologies are crucial for the development and characterization of Exatecan-based ADCs.
Protocol 1: In Vitro ADC Cytotoxicity Assay
This assay measures the potency of an ADC in killing cancer cells in culture.[24][25]
-
Cell Seeding: Plate target antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative control cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the Exatecan-based ADC, a non-targeted control ADC, and free Exatecan payload in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC/drug dilutions. Incubate the plates for 72 to 120 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Viability Assessment: Measure cell viability using a tetrazolium-based colorimetric assay (e.g., MTT) or a luminescence-based assay that measures ATP (e.g., CellTiter-Glo®).[1]
-
Data Analysis: Plot cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC50).
Protocol 2: Cysteine-Based Antibody-Payload Conjugation
This protocol describes a common method for conjugating a maleimide-activated linker-payload to an antibody via cysteine residues.[12]
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody (e.g., Trastuzumab) in a phosphate (B84403) buffer (pH ~7.4). Add a 2-3 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF), exchanging into a conjugation buffer (e.g., PBS with EDTA).
-
Linker-Payload Activation: Dissolve the maleimide-functionalized Exatecan linker-payload in an organic co-solvent like DMSO.
-
Conjugation Reaction: Add the dissolved linker-payload to the reduced antibody at a slight molar excess (e.g., 1.1-fold per free thiol). Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding an excess of a capping agent like N-acetylcysteine.
-
Purification: Remove unconjugated payload, linker, and capping agent from the final ADC product using size exclusion chromatography (SEC) or TFF.
-
Characterization: Characterize the purified ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (by HIC or LC-MS).[26][27]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.[27][28]
-
Instrumentation: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25% Isopropanol in 25 mM Sodium Phosphate, pH 7.0.
-
-
Gradient Elution: Inject the ADC sample (~25 µg) onto the column. Elute the ADC species using a linear gradient from a high concentration of Mobile Phase A (hydrophobic drugs bind) to a high concentration of Mobile Phase B (drugs elute).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The resulting chromatogram will show distinct peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8). Calculate the weighted average DAR by integrating the area of each peak, multiplying by its corresponding DAR, summing the results, and dividing by the total peak area.
Apoptotic Signaling Pathway
The double-strand breaks induced by Exatecan initiate a DNA damage response (DDR), leading to cell cycle arrest and apoptosis.[3] A key event is the rapid phosphorylation of the histone variant H2AX to form γH2AX, which serves as a sensitive biomarker for DNA double-strand breaks.[3][6] This damage signal activates downstream effector caspases, such as caspase-3, which execute the apoptotic program by cleaving critical cellular substrates, including poly(ADP-ribose) polymerase (PARP).[3][6][29]
Conclusion
Exatecan and its derivatives represent a significant advancement in the field of ADC technology. Its high potency, unique mechanism of action, and ability to be integrated with sophisticated linker technologies have led to the development of highly successful therapeutics like Trastuzumab Deruxtecan and Datopotamab Deruxtecan. The principles of TOP1 inhibition, controlled payload release, and the bystander effect are central to their clinical efficacy. Ongoing research continues to explore novel Exatecan-based constructs, new hydrophilic linkers, and different antibody targets, promising to further expand the therapeutic reach of this powerful cytotoxic payload in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synaffix.com [synaffix.com]
- 6. Datopotamab Deruxtecan, a Novel TROP2-directed Antibody–drug Conjugate, Demonstrates Potent Antitumor Activity by Efficient Drug Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. jchr.org [jchr.org]
- 10. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Learn about the mechanism of action | DATROWAY® (datopotamab deruxtecandlnk) for HCPs [datrowayhcp.com]
- 19. Patritumab Deruxtecan Demonstrated Clinically Meaningful and Durable Responses in Patients with EGFR-Mutated Metastatic Non-Small Cell Lung Cancer in HERTHENA-Lung01 Phase 2 Trial- Daiichi Sankyo US [daiichisankyo.us]
- 20. HERTHENA-Lung02: phase III study of patritumab deruxtecan in advanced EGFR-mutated NSCLC after a third-generation EGFR TKI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Daiichi Sankyo reports results from HERTHENA-Lung01 trial [clinicaltrialsarena.com]
- 23. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 24. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blog.crownbio.com [blog.crownbio.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure and Synthesis of MC-GGFG-Exatecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and core principles of MC-GGFG-Exatecan, a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details the chemical architecture, a detailed synthesis protocol, and methods for purification and characterization. Furthermore, it explores the mechanism of action and relevant signaling pathways.
Introduction to this compound in ADC Development
Antibody-drug conjugates are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike conventional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. This compound serves as a critical component in this paradigm, comprising a potent cytotoxic agent, Exatecan (B1662903), attached to a cleavable linker system. This linker, consisting of a maleimidocaproyl (MC) group and a Gly-Gly-Phe-Gly (GGFG) peptide sequence, is engineered to be stable in circulation and to release the exatecan payload selectively within the tumor microenvironment.[1]
Exatecan, a derivative of camptothecin, is a potent inhibitor of DNA topoisomerase I.[2] Its conjugation to a monoclonal antibody via the MC-GGFG linker allows for targeted delivery to cancer cells overexpressing a specific antigen, thereby enhancing its therapeutic index and reducing systemic toxicity.[1]
Chemical Structure and Components
The this compound conjugate is a modular entity, with each component playing a distinct and crucial role in its overall function.
-
Exatecan (DX-8951): The cytotoxic payload of the ADC. It is a potent, water-soluble, semi-synthetic derivative of camptothecin.[3] Exatecan inhibits topoisomerase I, an enzyme critical for DNA replication and repair, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[2]
-
GGFG (Gly-Gly-Phe-Gly) Peptide Linker: This tetrapeptide sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][4] This enzymatic cleavage is a key mechanism for the intracellular release of the active drug.
-
MC (Maleimidocaproyl) Linker: This component provides a stable covalent attachment point to the antibody. The maleimide (B117702) group reacts with free thiol groups on cysteine residues of a monoclonal antibody, which are typically generated by the reduction of interchain disulfide bonds.[5] The caproyl spacer increases the distance between the antibody and the drug, which can help to overcome steric hindrance.
Below is a diagram illustrating the assembly of these components.
References
- 1. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of MC-GGFG-Exatecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-GGFG-Exatecan is a key component in the development of antibody-drug conjugates (ADCs), a promising class of targeted cancer therapeutics. It comprises the potent topoisomerase I inhibitor, exatecan (B1662903), linked via a protease-cleavable tetrapeptide linker, maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycine (MC-GGFG). This design allows for stable circulation in the bloodstream and specific release of the cytotoxic payload within tumor cells, thereby minimizing off-target toxicity and enhancing the therapeutic window. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its synthesis, characterization, stability, and mechanism of action, supported by detailed experimental protocols and visualizations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective implementation in ADC development. These properties influence its synthesis, stability, and biological activity.
| Property | Value | Reference |
| Chemical Formula | C49H51FN8O11 | [1] |
| Molecular Weight | 946.99 g/mol | [1] |
| CAS Number | 1600418-29-8 | [1] |
| Appearance | Solid | [1] |
| Purity | >98% | [2] |
| Solubility | DMSO: ≥ 100 mg/mL | [3] |
Table 1: Physicochemical Properties of this compound
Synthesis and Characterization
The synthesis of this compound is a multi-step process involving the synthesis of the MC-GGFG linker and its subsequent conjugation to exatecan. While a detailed, publicly available, step-by-step protocol for the entire molecule is limited, the following sections outline a representative synthetic approach based on available literature for similar compounds.
Experimental Protocol: Synthesis of this compound (Representative)
1. Synthesis of the MC-GGFG Linker:
The tetrapeptide linker, Gly-Gly-Phe-Gly, can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, followed by the coupling of maleimidocaproic acid.
-
Materials: Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH), Rink amide resin, coupling reagents (e.g., HBTU, HOBt), deprotection reagents (e.g., piperidine (B6355638) in DMF), maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS).
-
Procedure:
-
Swell the Rink amide resin in a suitable solvent (e.g., DMF).
-
Sequentially couple the Fmoc-protected amino acids (Gly, Phe, Gly, Gly) to the resin using a coupling agent.
-
After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Following the final deprotection, couple maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS) to the N-terminus of the peptide.
-
Cleave the linker from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purify the crude MC-GGFG linker by reverse-phase HPLC.
-
Characterize the purified linker by mass spectrometry and NMR to confirm its identity and purity.
-
2. Conjugation of MC-GGFG to Exatecan:
The purified MC-GGFG linker is then conjugated to exatecan. This typically involves the formation of an amide bond between the C-terminus of the linker and an amino group on exatecan.
-
Materials: Purified MC-GGFG linker, Exatecan, coupling agents (e.g., HATU, EDC/NHS), a suitable aprotic solvent (e.g., DMF).
-
Procedure:
-
Dissolve exatecan and the MC-GGFG linker in the aprotic solvent.
-
Add the coupling agents to the reaction mixture.
-
Stir the reaction at room temperature for a specified time, monitoring the progress by HPLC.
-
Upon completion, quench the reaction and purify the crude this compound by reverse-phase HPLC.
-
Lyophilize the purified product to obtain a solid.
-
Characterization Methods
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and monitor reaction progress. A C18 column with a gradient of acetonitrile (B52724) and water (often with 0.1% TFA) is typically employed.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the molecule.
Stability
The stability of the this compound drug-linker is critical for the overall stability and efficacy of the resulting ADC. The maleimide (B117702) group, in particular, can be susceptible to hydrolysis and retro-Michael addition.
-
Storage: As a solid, this compound should be stored at -20°C, protected from light and moisture.[1]
-
Solution Stability: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
pH Stability: The stability of the maleimide-thiol linkage is pH-dependent. At physiological pH (around 7.4), the succinimide (B58015) ring can undergo hydrolysis to a more stable ring-opened form, which is less susceptible to the retro-Michael reaction.[4][5][6] Under more acidic conditions, the ring-closed form may be favored.[5]
Mechanism of Action
The therapeutic efficacy of an ADC containing this compound relies on a multi-step process that begins with antibody-mediated delivery and culminates in the cytotoxic action of exatecan.
Signaling Pathway and Drug Release
Caption: Intracellular processing of an ADC with the this compound linker.
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a tumor cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome.
-
Lysosomal Trafficking and Cleavage: The endosome fuses with a lysosome. Inside the acidic environment of the lysosome, proteases such as cathepsins recognize and cleave the GGFG tetrapeptide linker.[1]
-
Payload Release and Action: This cleavage releases the active exatecan payload into the cytoplasm. Exatecan then inhibits topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase I-DNA cleavage complex, exatecan induces DNA strand breaks, ultimately leading to apoptosis (programmed cell death).
Experimental Workflow: Antibody-Drug Conjugation and Characterization
The conjugation of this compound to a monoclonal antibody (mAb) is a critical step in ADC production. The following is a generalized workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medchemexpress LLC HY-114233 10mg , this compound CAS:1600418-29-8 Purity:>98%, | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
MC-GGFG-Exatecan for Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, MC-GGFG-Exatecan, for the targeted therapy of cancers, with a particular focus on its application in ADCs targeting the c-MET receptor. This document details the core components, mechanism of action, preclinical data, and relevant experimental protocols to support further research and development in this field.
Introduction to this compound
This compound is a drug-linker conjugate designed for the development of antibody-drug conjugates.[1][2][3] It comprises three key components:
-
Maleimidocaproyl (MC): A linker component that allows for stable covalent conjugation to the antibody via cysteine residues.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[1][4]
-
Exatecan (B1662903) (DX-8951): A potent derivative of camptothecin (B557342) and a topoisomerase I inhibitor that serves as the cytotoxic payload.[1][2]
The strategic combination of these elements allows for the targeted delivery of the potent exatecan payload to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. When conjugated to a monoclonal antibody targeting a tumor-associated antigen like c-MET, the resulting ADC can selectively eliminate cancer cells overexpressing the target.
The c-MET Receptor as a Therapeutic Target
The c-mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways crucial for cell growth, survival, and migration.[5] Dysregulation of the HGF/c-MET signaling axis through overexpression, mutation, or amplification is implicated in the progression of numerous cancers, making it an attractive target for cancer therapy.[5]
Activation of c-MET initiates a cascade of intracellular signaling events, primarily through the following pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and growth.
-
PI3K-AKT-mTOR Pathway: Regulates cell survival, metabolism, and inhibits apoptosis.
-
JAK-STAT Pathway: Drives the expression of genes involved in proliferation, survival, and metastasis.
The aberrant activation of these pathways contributes to tumorigenesis and metastasis.[6]
c-MET Signaling Pathway
Mechanism of Action of a c-MET Targeting this compound ADC
An antibody-drug conjugate utilizing the this compound system and targeting c-MET follows a multi-step process to exert its cytotoxic effect:
-
Binding: The ADC circulates in the bloodstream and its monoclonal antibody component selectively binds to the c-MET receptor on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-c-MET complex is internalized by the tumor cell via endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Payload Release: Within the acidic environment of the lysosome, proteases such as cathepsins cleave the GGFG linker, releasing the exatecan payload into the cytoplasm.[1][4]
-
Topoisomerase I Inhibition: The released exatecan, a potent topoisomerase I inhibitor, diffuses into the nucleus and binds to the topoisomerase I-DNA complex.[7] This stabilizes the complex, preventing the re-ligation of single-strand DNA breaks that naturally occur during DNA replication.[7]
-
DNA Damage and Apoptosis: The accumulation of these stabilized complexes leads to double-strand DNA breaks, ultimately triggering programmed cell death (apoptosis) in the cancer cell.[7]
Mechanism of Action Diagram
Quantitative Data Presentation
The following tables summarize representative preclinical data for ADCs utilizing exatecan-based payloads and targeting overexpressed tumor antigens.
Table 1: In Vitro Cytotoxicity of Exatecan and its Conjugates
| Cell Line | Tumor Type | Target Antigen | Compound | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | HER2 | Exatecan | ~0.5 | [8] |
| SK-BR-3 | Breast Cancer | HER2 | IgG(8)-EXA | ~0.4 | [8] |
| MDA-MB-468 | Breast Cancer | HER2 (low) | Exatecan | ~0.3 | [8] |
| MDA-MB-468 | Breast Cancer | HER2 (low) | IgG(8)-EXA | >30 | [8] |
| MOLT-4 | Leukemia | - | Exatecan | 0.9 | [9] |
| DU145 | Prostate Cancer | - | Exatecan | 4.50 | [9] |
Table 2: In Vivo Efficacy of a Representative Exatecan-Based ADC in a Xenograft Model
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| SKOV3 (Ovarian) | Vehicle Control | - | QW x 3 | 0 | [10] |
| SKOV3 (Ovarian) | Non-binding ADC | 15 | QW x 3 | Not significant | [10] |
| SKOV3 (Ovarian) | HER2-targeting ADC | 15 | QW x 3 | >90 | [10] |
Table 3: Pharmacokinetic Parameters of a Representative Exatecan-Based ADC in Mice
| ADC Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (h) | Reference |
| Total Antibody | ~150 | ~25,000 | ~150 | [11] |
| Conjugated ADC | ~140 | ~22,000 | ~130 | [11] |
| Free Payload (DXd) | ~0.01 | ~0.5 | ~20 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of ADCs. Below are representative protocols for in vitro cytotoxicity and in vivo efficacy studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target antigen-positive (e.g., c-MET high) and negative cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound ADC and unconjugated antibody control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan (B1609692) crystals.[12]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.[12]
In Vivo Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
Human cancer cell line that forms tumors in mice (e.g., a c-MET overexpressing line).
-
This compound ADC, vehicle control, and unconjugated antibody control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Animal Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC low dose, ADC high dose).
-
ADC Administration: Administer the ADC, vehicle, or control antibody via an appropriate route (e.g., intravenous injection) according to the predetermined dosing schedule.
-
Efficacy and Toxicity Monitoring: Monitor tumor growth, body weight, and general health of the animals throughout the study.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
ADC Development and Evaluation Workflow
Conclusion
The this compound drug-linker system represents a promising platform for the development of targeted cancer therapies. When combined with an antibody directed against a tumor-associated antigen such as c-MET, the resulting ADC has the potential to deliver a highly potent cytotoxic payload specifically to cancer cells, leading to enhanced efficacy and an improved safety profile. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working to advance this next generation of cancer therapeutics. Further investigation into ADCs incorporating this compound is warranted to fully elucidate their clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MC-GGFG-DX8951 | inhibitor/agonist | CAS 1600418-29-8 | Buy MC-GGFG-DX8951 from Supplier InvivoChem [invivochem.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Rise of Exatecan Derivatives: A Technical Guide to a New Generation of Topoisomerase I Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan (B1662903) (DX-8951), a potent, semi-synthetic, and water-soluble derivative of camptothecin (B557342), has carved a significant niche in the landscape of oncology drug development.[1] Its primary mechanism of action lies in the inhibition of human DNA topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription.[1][2] This inhibition leads to the stabilization of the TOP1-DNA cleavage complex, resulting in DNA strand breaks and subsequent apoptotic cell death in rapidly dividing cancer cells.[1] While the potent anti-tumor activity of exatecan was recognized early on, its development as a standalone agent was hampered by dose-limiting toxicities.[3] This challenge, however, paved the way for its innovative application as a cytotoxic payload in antibody-drug conjugates (ADCs), a targeted cancer therapy approach that has shown immense promise.[4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical journey of exatecan and its derivatives, with a focus on their application in ADCs.
Discovery and Rationale for Development
The quest for more effective and better-tolerated topoisomerase I inhibitors than the first-generation camptothecin analogs, such as topotecan (B1662842) and irinotecan (B1672180), led to the development of exatecan.[3][5] Exatecan was designed to have improved water solubility and greater potency.[3][] Preclinical studies demonstrated that exatecan possesses a broad spectrum of in vitro activity against various human tumor cell lines, including those resistant to other camptothecin derivatives.[5][] Furthermore, it exhibited a superior therapeutic ratio in preclinical models compared to irinotecan and topotecan.[5] These promising preclinical findings propelled exatecan into clinical development.
Mechanism of Action: Targeting Topoisomerase I
Exatecan exerts its cytotoxic effects by targeting and stabilizing the covalent complex formed between topoisomerase I and DNA, known as the TOP1-DNA cleavage complex (TOP1cc).[1]
Signaling Pathway of Exatecan-Induced Cell Death
The stabilization of the TOP1cc by exatecan initiates a cascade of cellular events culminating in apoptosis. The collision of a replication fork with the stabilized complex converts the single-strand break into a cytotoxic double-strand break (DSB).[4] This triggers the DNA Damage Response (DDR), leading to cell cycle arrest and, if the damage is irreparable, apoptosis.[4]
The Evolution to Exatecan Derivatives for Antibody-Drug Conjugates (ADCs)
While potent, the systemic administration of exatecan led to significant side effects, limiting its therapeutic window.[3] This challenge was ingeniously addressed by employing exatecan as a payload in ADCs. ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that recognizes a specific tumor-associated antigen.
The development of exatecan-based ADCs required the synthesis of various derivatives amenable to conjugation with linker technologies.[7] These linkers are designed to be stable in circulation and release the active exatecan payload upon internalization into the target cancer cell.[7] A key innovation in this area is the development of hydrophilic linkers to counteract the inherent hydrophobicity of exatecan, which can lead to ADC aggregation and poor pharmacokinetic profiles.[8]
Experimental Workflow for ADC Development
The development and evaluation of an exatecan-based ADC involves a multi-step process from synthesis to in vivo efficacy testing.
Quantitative Data Summary
The following tables summarize key quantitative data for exatecan and its derivatives from various preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of Exatecan
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLT-4 | Acute Leukemia | pM range | [3] |
| CCRF-CEM | Acute Leukemia | pM range | [3] |
| DU145 | Prostate Cancer | pM range | [3] |
| DMS114 | Small Cell Lung Cancer | pM range | [3] |
| Various | Breast, Lung, Gastric, Colon | More active than SN-38 and Topotecan | [] |
Note: Exatecan demonstrated significantly higher potency (10 to 50 times) compared to other TOP1 inhibitors like SN-38.[3]
Table 2: Clinical Pharmacokinetics of Exatecan Mesylate
| Parameter | Value (mean ± SD) | Dosing Schedule | Reference |
| Clearance (Lactone) | 6.8 ± 2.8 L/h/m² | 30-min infusion every 3 weeks | [9] |
| Clearance (Total Drug) | 2.1 ± 1.1 L/h/m² | 30-min infusion every 3 weeks | [9] |
| Elimination Half-life | 7.9 h | 30-min infusion for 5 days every 3 weeks | [10] |
| Volume of Distribution | 18.2 L/m² | 30-min infusion for 5 days every 3 weeks | [10] |
Table 3: Clinical Efficacy and Toxicity of Exatecan Mesylate
| Indication | Dosing Schedule | Response Rate | Key Toxicities (Grade 3/4) | Reference |
| Advanced Solid Malignancies | 30-min infusion every 3 weeks | No objective responses in Phase I | Neutropenia, Liver dysfunction | [5] |
| Advanced NSCLC (First Line) | 0.5 mg/m²/day for 5 days every 3 weeks | 5.1% Partial Response | Reversible neutropenia | [10] |
| Resistant Ovarian, Tubal, or Peritoneal Cancer | 0.3 mg/m²/day for 5 days every 3 weeks | 44% Stable Disease | Neutropenia (50%), Leukopenia (50%), Anemia (25%), Thrombocytopenia (13%), Nausea (25%), Fatigue (19%) | [11] |
Detailed Experimental Protocols
Synthesis of Exatecan
A common approach for the synthesis of exatecan is a linear synthesis strategy. A detailed, multi-step protocol is outlined below, based on established synthetic routes.[12]
Step 1: Friedel-Crafts acylation of 2-fluorotoluene (B1218778) with succinic anhydride (B1165640)
-
To a stirred solution of 2-fluorotoluene in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) at 0 °C.
-
Add succinic anhydride portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Step 2: Reduction of the ketone
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture in a Parr apparatus under hydrogen gas (e.g., 50 psi) for 4-6 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
Subsequent steps involve cyclization and further modifications to yield the final exatecan structure. A convergent synthesis strategy is also a viable alternative.[12][13]
Topoisomerase I DNA Cleavage Assay
This assay measures the ability of a compound to stabilize the TOP1-DNA cleavage complex.[1]
-
Reaction Mixture Preparation: Incubate recombinant human topoisomerase I with a radiolabeled or fluorescently labeled DNA substrate in a reaction buffer.
-
Drug Incubation: Add exatecan or other test compounds at various concentrations to the reaction mixture. Include a control reaction without any drug.
-
Incubation: Allow the reaction mixtures to incubate to permit the formation of TOP1-DNA cleavage complexes.
-
Reaction Termination: Stop the reaction by adding a solution containing a protein denaturant, such as SDS.
-
Analysis: Separate the resulting DNA fragments by size using polyacrylamide gel electrophoresis (PAGE). The amount of cleaved DNA product corresponds to the level of TOP1cc stabilization.
In Vitro Cytotoxicity Assay (Cell Viability)
This assay determines the concentration of a compound required to inhibit the proliferation of cancer cells.[1]
-
Cell Seeding: Seed cancer cells (e.g., DU145, MOLT-4) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of exatecan or an exatecan-based ADC for a specified period (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
-
Cell Labeling: Label the antigen-negative cells with a fluorescent marker (e.g., GFP) or a luciferase reporter.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with serial dilutions of the exatecan-ADC.
-
Incubation: Incubate the plate for an appropriate duration.
-
Analysis: Measure the viability of the fluorescently labeled antigen-negative cells using flow cytometry or a plate reader.
Conclusion
Exatecan and its derivatives have emerged as a highly significant class of topoisomerase I inhibitors in the field of oncology. While the standalone therapeutic potential of exatecan was curtailed by its toxicity profile, its reincarnation as a payload for antibody-drug conjugates has been a resounding success. The high potency of exatecan, combined with sophisticated linker and antibody engineering, has led to the development of next-generation ADCs with remarkable anti-tumor activity. The ongoing research and development in this area, particularly focusing on optimizing linker technology and identifying novel tumor-associated antigens, promises to further expand the therapeutic reach of exatecan derivatives in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 7. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 10. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase II study of intravenous exatecan mesylate (DX-8951f) administered daily for 5 days every 3 weeks to patients with advanced ovarian, tubal or peritoneal cancer resistant to platinum, taxane and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
Preclinical Data on MC-GGFG-Exatecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for MC-GGFG-Exatecan, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document consolidates quantitative data from various preclinical studies, details relevant experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.
Core Concepts: The this compound Drug-Linker
This compound is a sophisticated chemical entity designed for targeted cancer therapy. It comprises three key components:
-
Exatecan (B1662903) (Payload): A potent derivative of DX8951, which is a topoisomerase I inhibitor. By interfering with the DNA replication process in cancer cells, exatecan induces cell death.
-
GGFG Peptide Linker: A tetrapeptide sequence (Gly-Gly-Phe-Gly) that is specifically designed to be cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment. This ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing systemic toxicity.
-
Maleimidocaproyl (MC) Spacer: A linker component that facilitates the stable conjugation of the exatecan-GGFG moiety to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen.
The targeted delivery of exatecan via an ADC aims to enhance the therapeutic window of this potent cytotoxic agent by concentrating its activity at the tumor site.
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound linker-payload is a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell.
Caption: Mechanism of action for an this compound ADC.
Quantitative Preclinical Data
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of ADCs utilizing exatecan-based linker technologies similar to this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs
| Cell Line | Cancer Type | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | HER2 | IgG(8)-EXA | 0.41 ± 0.05 | [1] |
| MDA-MB-468 | Breast Cancer | HER2 (low) | IgG(8)-EXA | > 30 | [1] |
| BT-474 | Breast Cancer | HER2 | T-DXd (similar linker) | Not Specified | [2] |
| NCI-N87 | Gastric Cancer | HER2 | Tra-Exa-PSAR10 | Not Specified | [2] |
| KPL-4 | Breast Cancer | HER2 | Trastuzumab-Exatecan | 0.9 | [3] |
| JIMT-1 | Breast Cancer | HER2 | PF-06804103 | Not Specified | [4] |
| HCC-1954 | Breast Cancer | HER2 | PF-06804103 | Not Specified | [4] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| Cell Line | Cancer Type | Animal Model | ADC Construct | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| BT-474 | Breast Cancer | SCID Mice | IgG(8)-EXA | 10 mg/kg, single dose | Significant tumor regression | [1] |
| NCI-N87 | Gastric Cancer | Nude Mice | Tra-Exa-PSAR10 | 1 mg/kg | Outperformed DS-8201a | [2] |
| NCI-H1975 | NSCLC | Nude Mice | OBI-992 | 10 mg/kg, single dose | Significant TGI | [5] |
| SNU-16 | Gastric Cancer | SCID Mice | IKS04 | Not Specified | Dose-dependent tumor inhibition | [] |
| MCF-7 | Breast Cancer | Nude Mice | XB010 | 0.5, 2.5, or 5 mg/kg | Dose-dependent tumor inhibition | [7] |
Detailed Experimental Protocols
The following sections provide detailed protocols for key preclinical assays used to evaluate ADCs with this compound.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Caption: Workflow for in vitro cytotoxicity assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound ADC and control antibody
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into opaque-walled 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background measurement.
-
-
Incubation:
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a relevant control (e.g., non-binding ADC or unconjugated antibody) in complete culture medium.
-
Carefully add the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72 to 120 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate luminometer.
-
Subtract the background luminescence from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.
-
In Vivo Xenograft Model for Efficacy Studies
This protocol describes the establishment of a tumor xenograft model in mice to evaluate the anti-tumor efficacy of an this compound ADC.
Caption: Workflow for in vivo xenograft efficacy study.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Tumor cell line of interest
-
Matrigel (or similar basement membrane matrix)
-
This compound ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).
-
Administer the treatment articles via the appropriate route (typically intravenous injection).
-
-
Efficacy Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a certain size, or at a predetermined time point.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Cathepsin-Mediated Linker Cleavage Assay
This protocol outlines a method to assess the cleavage of the GGFG linker in this compound by cathepsin B, a key lysosomal protease.
Materials:
-
This compound ADC
-
Recombinant human cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column and a UV or fluorescence detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound ADC, assay buffer, and DTT (to activate cathepsin B).
-
Initiate the reaction by adding a pre-determined amount of activated cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Monitor the disappearance of the intact ADC peak and the appearance of the released exatecan peak over time.
-
-
Data Analysis:
-
Quantify the peak areas to determine the percentage of ADC cleavage at each time point.
-
Plot the percentage of cleavage versus time to determine the rate of linker cleavage.
-
References
- 1. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for MC-GGFG-Exatecan in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-GGFG-Exatecan is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises the potent topoisomerase I inhibitor exatecan (B1662903), a derivative of DX8951, attached to a maleimidocaproyl (MC) group via a protease-cleavable tetrapeptide linker (Gly-Phe-Gly-Gly). This linker is engineered to be stable in circulation and selectively cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. Upon cleavage, the active exatecan payload is released, leading to targeted cell death.
These application notes provide detailed protocols for the in vitro evaluation of this compound, covering essential aspects from safe handling and preparation to conducting cytotoxicity and mechanism of action studies.
Product Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1600418-29-8 |
| Molecular Formula | C47H51FN8O11 |
| Molecular Weight | 947.95 g/mol |
| Mechanism of Action | Topoisomerase I Inhibitor |
| Linker Type | Protease-cleavable (GGFG) |
Safety and Handling
This compound is a potent cytotoxic agent and should be handled with extreme caution. It is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects[1].
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Use a certified chemical fume hood to avoid inhalation of dust or aerosols.
Handling:
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Preparation of Stock Solutions
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Protocol for a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial, add 105.5 µL of DMSO.
-
To aid dissolution, sonicate the solution in a water bath for a short period.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an ADC constructed with this compound in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HER2-positive SK-BR-3 and HER2-negative MDA-MB-468 breast cancer cells)
-
Appropriate cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MDA-MB-468) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
ADC conjugated with this compound
-
Free this compound (as a control)
-
Non-targeting ADC (as a negative control)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the ADC, free this compound, and control ADC in culture medium. A suggested starting concentration range is 0.01 nM to 1000 nM.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a vehicle control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
Expected Results: Based on published data for a similar exatecan-based ADC with a drug-to-antibody ratio (DAR) of 8, the following IC50 values can be expected:
| Cell Line | Receptor Status | Expected IC50 (ADC) | Expected IC50 (Free Exatecan) |
| SK-BR-3 | HER2-positive | ~0.41 nM | Sub-nanomolar |
| MDA-MB-468 | HER2-negative | >30 nM | Sub-nanomolar |
Bystander Effect Assay
This assay evaluates the ability of the released exatecan to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3)
-
Antigen-negative cancer cell line labeled with a fluorescent protein (e.g., GFP-expressing MDA-MB-468)
-
ADC conjugated with this compound
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture Seeding:
-
Seed the antigen-positive and fluorescently labeled antigen-negative cells in the same wells of a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
Allow the cells to adhere overnight.
-
-
Drug Treatment:
-
Treat the co-cultures with the ADC at various concentrations for 72-120 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells, and quantify the percentage of viable and non-viable cells in both the antigen-positive and GFP-positive (antigen-negative) populations.
-
Fluorescence Microscopy: Visualize and quantify the reduction in the number of fluorescently labeled antigen-negative cells in the presence of the ADC.
-
Mechanism of Action: DNA Damage Assessment (γH2AX Staining)
This protocol assesses the induction of DNA double-strand breaks, a hallmark of topoisomerase I inhibitor activity.
Materials:
-
Cancer cells seeded on coverslips or in chamber slides
-
ADC conjugated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with the ADC at a concentration around the IC50 value for 24-48 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates DNA damage.
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of an ADC using the MTT assay.
ADC Internalization and Payload Release Workflow
Caption: Cellular uptake and processing of an ADC with a cleavable linker.
Exatecan's Mechanism of Action Signaling Pathway
Caption: Signaling pathway of Exatecan-induced cell death.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of MC-GGFG-Exatecan ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The MC-GGFG-Exatecan ADC is comprised of three key components:
-
A monoclonal antibody (mc): Engineered to selectively bind to a specific tumor-associated antigen on the surface of cancer cells.
-
A cytotoxic payload (Exatecan): A potent derivative of camptothecin (B557342) that inhibits DNA topoisomerase I (TOP1), a critical enzyme for DNA replication and transcription.[1][2][3]
-
A cleavable linker (GGFG): A tetrapeptide sequence (Gly-Gly-Phe-Gly) designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsins, which are abundant within cancer cells.[4][5][6]
These application notes provide a comprehensive suite of cell-based assays and detailed protocols to evaluate the in vitro efficacy, specificity, and mechanism of action of an this compound ADC.
Mechanism of Action
The efficacy of the this compound ADC relies on a sequential, multi-step process that begins with targeted binding and culminates in apoptotic cell death.
-
Binding: The ADC circulates in the bloodstream and its antibody component selectively binds to the target antigen expressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[5]
-
Lysosomal Trafficking: The internalized endosome fuses with a lysosome.
-
Linker Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, proteases (primarily Cathepsin B and L) recognize and cleave the GGFG linker.[6][7] This releases the Exatecan payload into the cytoplasm.
-
Payload-Target Engagement: The freed Exatecan diffuses into the nucleus and binds to the TOP1-DNA covalent complex.[1][3]
-
Inhibition of Topoisomerase I: Exatecan stabilizes this complex, preventing the re-ligation of the single-strand DNA break created by TOP1.[2][3]
-
DNA Damage and Cell Death: The stabilized complex collides with the DNA replication machinery, converting the transient single-strand break into a permanent, cytotoxic double-strand break (DSB).[1] The accumulation of DSBs triggers a DNA damage response, leading to cell cycle arrest (typically at the G2/M phase) and, ultimately, apoptosis.[1][8]
Key In Vitro Efficacy Assays
A thorough in vitro evaluation of an this compound ADC should include the following assays:
-
Target-Specific Cytotoxicity Assay: To determine the potency (IC50) and specificity of the ADC on antigen-positive (Ag+) versus antigen-negative (Ag-) cells.[9]
-
Antibody Internalization Assay: To confirm that the ADC is efficiently internalized by target cells, a prerequisite for payload release.[10][11]
-
Apoptosis Assay: To verify that cell death is induced via apoptosis, consistent with the payload's mechanism of action.[11][12]
-
Bystander Effect Assay: To assess the ability of the released, membrane-permeable Exatecan payload to kill neighboring Ag- cells, a crucial mechanism for treating heterogeneous tumors.[13][14][15]
Experimental Protocols
Protocol 1: Target-Specific Cytotoxicity Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
A. Workflow
B. Materials
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound ADC, free Exatecan payload, and unconjugated antibody
-
Sterile, white-walled, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
C. Method
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare 2X serial dilutions of the ADC, free Exatecan, and unconjugated antibody in complete medium.
-
Remove medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a "100% viability" control and wells with medium only as a "background" control.
-
Incubation: Incubate plates for a period relevant to the payload's mechanism, typically 96-120 hours for topoisomerase inhibitors.[9]
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
D. Data Analysis
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve (Viability % vs. log[Concentration]) and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: Antibody Internalization Assay (pH-sensitive Dye)
This assay uses a pH-sensitive dye that fluoresces brightly only when the ADC is internalized into the acidic environment of endosomes and lysosomes.
A. Workflow
B. Materials
-
Target Ag+ cell line
-
This compound ADC
-
pH-sensitive fluorescent labeling kit (e.g., pHrodo™ Red)
-
Live-cell imaging system or flow cytometer
C. Method
-
ADC Labeling: Conjugate the ADC with the pH-sensitive dye according to the manufacturer's protocol.
-
Cell Seeding: Seed target cells in an appropriate vessel (e.g., 96-well plate for imaging, culture tubes for flow cytometry) and allow them to adhere.
-
Treatment: Add the fluorescently labeled ADC to the cells at a fixed concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the cells at 37°C. For a time-course experiment, prepare separate samples for different time points (e.g., 0, 2, 6, 24 hours). A 4°C control should be included to measure surface binding without internalization.
-
Data Acquisition:
-
Flow Cytometry: At each time point, wash the cells, detach them, and analyze the fluorescence intensity on a flow cytometer.
-
Live-Cell Imaging: Acquire images at specified time points using a fluorescence microscope or high-content imaging system.
-
D. Data Analysis
-
Quantify the mean fluorescence intensity (MFI) for each sample.
-
Plot MFI versus time to visualize the kinetics of internalization. Compare the 37°C results to the 4°C control to confirm that the signal is due to internalization and not just surface binding.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
A. Workflow
B. Materials
-
Target Ag+ cell line
-
This compound ADC
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
C. Method
-
Cell Treatment: Seed cells and treat with the ADC at concentrations around its IC50 and 10x IC50 for 48-72 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
D. Data Analysis
-
Gate the cell populations to quantify the percentage of:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Compare the percentage of apoptotic cells in treated samples to the untreated control.
Protocol 4: Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring Ag- cells.[13]
A. Workflow
B. Materials
-
Ag+ cell line
-
Ag- cell line stably expressing a fluorescent protein (e.g., GFP)
-
This compound ADC
-
Clear-bottom 96-well plates
-
Fluorescence plate reader
C. Method
-
Cell Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at defined ratios (e.g., 1:1, 1:3, 3:1) in 100 µL of medium.[9] As controls, seed GFP-Ag- cells alone and Ag+ cells alone. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and monoculture controls with serial dilutions of the ADC.
-
Incubation: Incubate for 120 hours.[9]
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This specifically quantifies the viability of the GFP-Ag- cell population.[9]
D. Data Analysis
-
Calculate the percentage viability of the GFP-Ag- cells in co-culture relative to the GFP-Ag- cells cultured alone (and treated with the same ADC concentration).
-
A significant decrease in the viability of Ag- cells only when co-cultured with Ag+ cells demonstrates the bystander effect.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Exatecan IC50 (nM) | Unconjugated Antibody IC50 (nM) |
| SK-BR-3 | High (HER2+) | 0.5 | 15.0 | > 1000 |
| BT-474 | Medium (HER2+) | 2.8 | 18.5 | > 1000 |
| MDA-MB-231 | Negative (HER2-) | 150.2 | 20.1 | > 1000 |
Data are representative and should be generated empirically.
Table 2: Bystander Killing Efficacy on Antigen-Negative Cells
| Condition | Co-culture Ratio (Ag+ : Ag-) | ADC Conc. (nM) | Viability of Ag- Cells (%) |
| Control | 0 : 1 (Ag- alone) | 10 | 98.5 |
| Co-culture | 1 : 3 | 10 | 75.2 |
| Co-culture | 1 : 1 | 10 | 48.6 |
| Co-culture | 3 : 1 | 10 | 22.4 |
Data are representative. Viability is normalized to untreated co-culture controls.
References
- 1. benchchem.com [benchchem.com]
- 2. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. criver.com [criver.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 11. njbio.com [njbio.com]
- 12. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 13. agilent.com [agilent.com]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of MC-GGFG-Exatecan ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of antibody-drug conjugates (ADCs) composed of a monoclonal antibody (mAb) conjugated to the topoisomerase I inhibitor Exatecan via the cleavable maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker. The methodologies outlined herein are essential for ensuring the quality, consistency, and efficacy of these complex biotherapeutics.
Introduction to MC-GGFG-Exatecan ADCs
This compound ADCs represent a promising class of targeted cancer therapies. The specificity of the monoclonal antibody directs the potent cytotoxic payload, Exatecan, to tumor cells expressing the target antigen. The MC-GGFG linker is designed to be stable in circulation and subsequently cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into the target cell, releasing the active drug.[1][2] The analytical characterization of these ADCs is critical to understanding their structure-activity relationship and ensuring product quality. Key quality attributes include the drug-to-antibody ratio (DAR), drug load distribution, purity, aggregate content, and stability.[3][4]
Key Analytical Methods and Data Presentation
A suite of orthogonal analytical techniques is employed to comprehensively characterize this compound ADCs. The primary methods and the critical quality attributes they measure are summarized below.
| Analytical Method | Critical Quality Attribute(s) Measured |
| Hydrophobic Interaction Chromatography (HIC) | Average Drug-to-Antibody Ratio (DAR), Drug Load Distribution |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Average DAR (reduced ADC), Purity, Impurity Profiling |
| Mass Spectrometry (MS) | Intact Mass Confirmation, Average DAR, Drug Load Distribution, Identification of Conjugation Sites |
| Size Exclusion Chromatography (SEC) | Aggregate and Fragment Content, Purity |
| Capillary Electrophoresis (CE) | Charge Heterogeneity, Purity, Isoform Distribution |
Experimental Protocols
Detailed protocols for the key analytical methods are provided below. These protocols are intended as a starting point and may require optimization for specific ADC constructs and laboratory instrumentation.
Protocol: Determination of Average DAR and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic interaction chromatography is a powerful technique for characterizing ADCs based on their hydrophobicity.[5][6] The conjugation of the relatively hydrophobic Exatecan payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[6][7]
Objective: To determine the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) in an this compound ADC sample.
Materials:
-
This compound ADC sample
-
HIC Column (e.g., TSKgel Butyl-NPR)[8]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[8]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0[8]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[8]
-
Hold at 100% Mobile Phase B for 5 minutes to elute all species.
-
Re-equilibrate the column with 100% Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody (DAR0) and each of the drug-conjugated species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area of all species)
-
Expected Results: A chromatogram showing distinct peaks corresponding to the different drug-loaded species. The unconjugated antibody will elute first, followed by species with increasing DAR values.
Caption: Workflow for determining the average DAR and drug load distribution using HIC.
Protocol: Characterization of Reduced ADC by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a denaturing technique that can be used to determine the drug load on the light and heavy chains of the antibody after reduction.[10][11] This method provides more granular information about the conjugation profile.
Objective: To separate and quantify the different drug-loaded light and heavy chain species of a reduced this compound ADC.
Materials:
-
This compound ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
RP-HPLC Column (e.g., C4 column)[8]
-
Mobile Phase A: 0.1% Formic Acid in Water[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation (Reduction):
-
To 100 µg of the ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 60-80°C
-
Detection: UV at 280 nm
-
Injection Volume: 10-20 µL
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reduced sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
The distribution of drug on each chain can be calculated based on the peak areas.
-
Expected Results: A chromatogram showing separated peaks for the light chain (unconjugated and conjugated) and the heavy chain (with varying levels of conjugation).
Caption: Workflow for analyzing the drug load on light and heavy chains using RP-HPLC.
Protocol: Intact Mass Analysis by Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and its different drug-loaded forms.[12][13] This is a crucial technique for confirming the identity of the ADC and determining the DAR.
Objective: To determine the intact mass of the this compound ADC and the distribution of drug-loaded species.
Materials:
-
This compound ADC sample
-
Desalting column (optional, if coupled with LC)
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap)[14]
-
LC system (for LC-MS)
Procedure:
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method to remove non-volatile salts.
-
-
LC-MS Conditions (if applicable):
-
Use a reversed-phase or size-exclusion column.
-
Mobile phases should be volatile (e.g., containing formic acid and acetonitrile).
-
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the mass peaks corresponding to the different DAR species.
-
Calculate the average DAR based on the relative abundance of the different species.
-
Expected Results: A deconvoluted mass spectrum showing a series of peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, etc., drug-linker molecules.
Caption: Workflow for intact mass analysis of ADCs using mass spectrometry.
Protocol: Determination of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[16][17] The hydrophobic nature of Exatecan can sometimes promote aggregation, making SEC a critical quality control assay.[16][18]
Objective: To quantify the percentage of aggregates and fragments in an this compound ADC sample.
Materials:
-
This compound ADC sample
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
-
HPLC system with UV or fluorescence detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-5 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 280 nm
-
Injection Volume: 10-20 µL
-
-
Isocratic Elution:
-
Equilibrate the column with the mobile phase.
-
Inject the sample and run the analysis under isocratic conditions for approximately 30 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates (eluting earlier than the monomer), the main monomer peak, and fragments (eluting later).
-
Calculate the percentage of each species relative to the total peak area.
-
Expected Results: A chromatogram showing a major peak for the ADC monomer, with smaller peaks for aggregates and fragments.
Caption: Workflow for the analysis of aggregates and fragments by SEC.
Protocol: Analysis of Charge Heterogeneity by Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio. It is a high-resolution technique for assessing the charge heterogeneity of ADCs, which can arise from post-translational modifications of the antibody or the conjugation process itself.[19][20]
Objective: To assess the charge variant profile of an this compound ADC.
Materials:
-
This compound ADC sample
-
Capillary Electrophoresis system with a UV or PDA detector
-
Bare-fused silica (B1680970) capillary
-
Background electrolyte (BGE) specific to the CE mode (e.g., cIEF or CZE)
Procedure (Example using Capillary Zone Electrophoresis - CZE):
-
Sample Preparation: Dilute the ADC sample in the appropriate sample buffer.
-
CE Conditions:
-
Capillary Conditioning: Rinse the capillary with base, water, and then the BGE.
-
Injection: Inject the sample using pressure or voltage.
-
Separation Voltage: Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Detection: Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Analyze the resulting electropherogram to identify the main peak and any acidic or basic charge variants.
-
Calculate the percentage of each variant relative to the total peak area.
-
Expected Results: An electropherogram showing a main peak for the primary ADC species and smaller peaks for acidic and basic variants.
Caption: Workflow for analyzing charge heterogeneity of ADCs using Capillary Electrophoresis.
Stability Assessment
The stability of an this compound ADC is a critical quality attribute that impacts its shelf-life and in vivo performance. Stability studies should evaluate changes in the key quality attributes over time under various storage conditions.
In Vitro Plasma Stability
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.
Protocol:
-
Incubate the this compound ADC in human or animal plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[21]
-
Analyze the samples by HIC or LC-MS to determine the average DAR over time. A decrease in the average DAR indicates linker cleavage and payload release.[21][22]
Photostability
Objective: To evaluate the impact of light exposure on the integrity of the ADC.
Protocol:
-
Expose the ADC solution to a controlled light source (e.g., ICH-compliant light box).
-
Analyze the stressed samples for changes in aggregation (by SEC), charge heterogeneity (by CE or IEX), and DAR (by HIC or MS).[23]
Signaling Pathway of Exatecan
Exatecan is a potent topoisomerase I inhibitor. Its mechanism of action involves the following steps:
-
ADC Internalization: The ADC binds to the target antigen on the tumor cell surface and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC is trafficked to the lysosome.
-
Linker Cleavage: The MC-GGFG linker is cleaved by lysosomal proteases (e.g., Cathepsin B), releasing the Exatecan payload.
-
Topoisomerase I Inhibition: Exatecan diffuses into the nucleus and binds to the topoisomerase I-DNA complex.
-
DNA Damage and Apoptosis: This binding prevents the re-ligation of the single-strand DNA breaks created by topoisomerase I, leading to the accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death).
Caption: Simplified signaling pathway illustrating the mechanism of action of an this compound ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. adcreview.com [adcreview.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. waters.com [waters.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
- 19. Validation of Capillary Zone Electrophoretic Method for Evaluating Monoclonal Antibodies and Antibody-Drug Conjugates [jstage.jst.go.jp]
- 20. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Payload-dependent photostability of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Drug-to-Antibody Ratio (DAR) for MC-GGFG-Exatecan Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences both its efficacy and safety profile. An optimal DAR ensures sufficient payload delivery to the target cells while minimizing off-target toxicities.[1][2][3][4] This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed with the MC-GGFG-Exatecan linker-payload.
The this compound is a linker-drug conjugate comprised of a maleimidocaproyl (MC) spacer, a Glycine-Phenylalanine-Glycine-Glycine (GGFG) peptide linker, and the topoisomerase I inhibitor exatecan (B1662903).[5][6][7] The GGFG peptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted release of the exatecan payload within cancer cells.[8][9] Exatecan itself is a highly potent cytotoxic agent, but its hydrophobicity can present challenges in ADC development, making accurate DAR characterization essential.[2][10]
This document outlines three common analytical techniques for DAR determination: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. DAR Calculation by UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[11][12][13] This technique relies on the distinct absorbance spectra of the antibody and the conjugated payload. By measuring the absorbance at two different wavelengths, one corresponding to the maximum absorbance of the antibody (typically 280 nm) and the other to the maximum absorbance of the payload, the concentrations of each component can be determined and the average DAR calculated.[11][][15]
Experimental Protocol
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody at 280 nm (ε_Ab,280_) and at the maximum absorbance wavelength of exatecan (ε_Ab,λmax_).
-
Determine the molar extinction coefficients of the this compound linker-payload at 280 nm (ε_Drug,280_) and its maximum absorbance wavelength (ε_Drug,λmax_). The maximum absorption for exatecan is typically around 370 nm.[15]
-
-
Sample Preparation:
-
Prepare a solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1 mg/mL).
-
Use the same buffer to perform a blank measurement.
-
-
UV/Vis Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λmax of exatecan (A_λmax_).
-
-
DAR Calculation:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the Beer-Lambert law and the following equations:
[Drug] = (A_λmax_ - (ε_Ab,λmax_ / ε_Ab,280_) * A_280_) / (ε_Drug,λmax_ - (ε_Ab,λmax_ / ε_Ab,280_) * ε_Drug,280_)
[Ab] = (A_280_ - ε_Drug,280_ * [Drug]) / ε_Ab,280_
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
DAR = [Drug] / [Ab]
-
Data Presentation
| Parameter | Value |
| Molar Extinction Coefficient of Antibody at 280 nm (ε_Ab,280_) | User-defined |
| Molar Extinction Coefficient of Antibody at λmax (ε_Ab,λmax_) | User-defined |
| Molar Extinction Coefficient of Drug at 280 nm (ε_Drug,280_) | User-defined |
| Molar Extinction Coefficient of Drug at λmax (ε_Drug,λmax_) | User-defined |
| Absorbance of ADC at 280 nm (A_280_) | Measured |
| Absorbance of ADC at λmax (A_λmax_) | Measured |
| Calculated Antibody Concentration ([Ab]) | Calculated |
| Calculated Drug Concentration ([Drug]) | Calculated |
| Average DAR | Calculated |
II. DAR Calculation by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[16] Since the exatecan payload is hydrophobic, ADC species with a higher number of conjugated drug molecules will be more hydrophobic and will therefore have a stronger interaction with the HIC column.[2][10][17] This results in a separation of the ADC into different peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). The weighted average DAR can then be calculated from the relative peak areas.[13][]
Experimental Protocol
-
Chromatographic System:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[2][15]
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[2]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.[2]
-
Flow Rate: 0.5-1.0 mL/min.[2]
-
Detection: UV at 280 nm.[2]
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.[2]
-
-
Chromatographic Run:
-
Inject the prepared sample onto the equilibrated HIC column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).[2] Species with higher DARs will elute later due to their increased hydrophobicity.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, DAR6, DAR8).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula:
Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)
Where Peak Area_i is the area of the peak for the species with DAR_i.
-
Data Presentation
| DAR Species (DAR_i) | Retention Time (min) | Peak Area (mAU*s) | Relative Peak Area (%) | Weighted DAR Contribution |
| DAR0 | Measured | Calculated | Calculated | Calculated |
| DAR2 | Measured | Calculated | Calculated | Calculated |
| DAR4 | Measured | Calculated | Calculated | Calculated |
| DAR6 | Measured | Calculated | Calculated | Calculated |
| DAR8 | Measured | Calculated | Calculated | Calculated |
| Total | Σ (Peak Area_i) | 100% | Average DAR |
III. DAR Calculation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly accurate method for determining the DAR and provides detailed information on the distribution of different drug-loaded species.[3][4][18] The ADC sample is typically denatured and reduced to separate the light and heavy chains before analysis by reversed-phase liquid chromatography (RP-LC) coupled to a mass spectrometer. The mass of each species is measured, allowing for the unambiguous identification of the number of conjugated drugs.
Experimental Protocol
-
Sample Preparation (Reduction and Denaturation):
-
Dilute the ADC sample to approximately 1 mg/mL in a suitable buffer.
-
Add a reducing agent (e.g., dithiothreitol, DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
Desalt the sample using a suitable method (e.g., spin column) to remove non-volatile salts.[2]
-
-
LC-MS System:
-
LC Column: A reversed-phase column suitable for large proteins (e.g., C4).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A suitable gradient to elute the light and heavy chain species.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.[2]
-
-
Data Analysis:
-
Acquire the mass spectra for the eluting light and heavy chain species.
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different species.
-
Determine the number of conjugated drugs for each light chain and heavy chain species by comparing their molecular weights to that of the unconjugated chains.
-
Calculate the weighted average DAR based on the relative abundance of each species observed in the mass spectrum.[]
-
Data Presentation
Light Chain Species
| Species | Observed Mass (Da) | Calculated Mass (Da) | Number of Drugs | Relative Abundance (%) |
|---|---|---|---|---|
| LC | Measured | Calculated | 0 | Calculated |
| LC + 1 Drug | Measured | Calculated | 1 | Calculated |
Heavy Chain Species
| Species | Observed Mass (Da) | Calculated Mass (Da) | Number of Drugs | Relative Abundance (%) |
|---|---|---|---|---|
| HC | Measured | Calculated | 0 | Calculated |
| HC + 1 Drug | Measured | Calculated | 1 | Calculated |
| HC + 2 Drugs | Measured | Calculated | 2 | Calculated |
| HC + 3 Drugs | Measured | Calculated | 3 | Calculated |
Overall DAR Calculation
| Chain | Weighted Average DAR |
|---|---|
| Light Chain | Calculated |
| Heavy Chain | Calculated |
| Total ADC | Calculated |
Visualizations
Caption: Workflow for DAR determination of this compound ADC.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. lcms.cz [lcms.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 1600418-29-8 | BroadPharm [broadpharm.com]
- 7. MC-GGFG-DX8951 | Drug-Linker Conjugates for ADC | TargetMol [targetmol.com]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. mdpi.com [mdpi.com]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 15. benchchem.com [benchchem.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. lcms.cz [lcms.cz]
- 18. lcms.cz [lcms.cz]
Application Notes and Protocols for MC-GGFG-Exatecan in HER2-Positive Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of MC-GGFG-Exatecan in the research and development of Antibody-Drug Conjugates (ADCs) targeting HER2-positive breast cancer. The information is compiled from preclinical studies and established methodologies in the field.
Introduction
This compound is a drug-linker conjugate designed for the development of ADCs. It comprises the potent topoisomerase I inhibitor exatecan (B1662903) (a derivative of DX8951) as the cytotoxic payload, attached to a maleimidocaproyl (MC) linker. This linker incorporates a protease-cleavable tetrapeptide motif, Gly-Gly-Phe-Gly (GGFG). This design ensures stability in systemic circulation and facilitates the specific release of exatecan within the tumor microenvironment, where proteases like cathepsin B are often upregulated. In the context of HER2-positive breast cancer, an anti-HER2 antibody, such as trastuzumab, can be conjugated to this compound to create a targeted therapy that selectively delivers the cytotoxic payload to cancer cells overexpressing the HER2 receptor.
Mechanism of Action
An anti-HER2 ADC constructed with this compound functions through a multi-step process. The antibody component of the ADC binds with high affinity to the HER2 receptor on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-HER2 complex. Inside the cell, the complex is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases cleave the GGFG linker, releasing the exatecan payload. Exatecan then intercalates into DNA and inhibits topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.
HER2 Signaling Pathway
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation. In HER2-positive breast cancer, the HER2 gene is amplified, leading to overexpression of the HER2 protein on the cell surface. This results in constitutive activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which drive uncontrolled cell division and tumor growth. The binding of an anti-HER2 antibody can disrupt these signaling cascades.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Anti-HER2 Antibody
This protocol describes a general method for conjugating the maleimide-containing this compound to a cysteine-engineered or reduced anti-HER2 antibody.
Materials:
-
Anti-HER2 antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).
-
This compound.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
PD-10 desalting columns.
-
Conjugation buffer: PBS, pH 7.2-7.4, with 1 mM EDTA.
Procedure:
-
Antibody Reduction (if necessary):
-
If using an antibody with interchain disulfide bonds to be conjugated, a partial reduction is necessary.
-
To the antibody solution (typically 5-10 mg/mL in conjugation buffer), add a 5-10 molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a PD-10 desalting column, eluting with conjugation buffer.
-
-
Drug-Linker Preparation:
-
Dissolve this compound in DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
To the reduced or cysteine-engineered antibody solution, add the this compound solution dropwise while gently stirring. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.
-
-
Purification:
-
Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) or repeated buffer exchange using centrifugal filtration devices (e.g., Amicon Ultra).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol details the evaluation of the cytotoxic activity of an anti-HER2 ADC using a cell viability assay (e.g., MTT or CellTiter-Glo).
Materials:
-
HER2-positive breast cancer cell line (e.g., SK-BR-3, BT-474).
-
HER2-negative breast cancer cell line (e.g., MDA-MB-231) for specificity control.
-
Complete cell culture medium.
-
Anti-HER2 ADC with this compound.
-
Free exatecan (for comparison).
-
Non-targeting control ADC.
-
96-well cell culture plates.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the anti-HER2 ADC, free exatecan, and control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC₅₀ values using a non-linear regression model.
-
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a study to evaluate the in vivo efficacy of an anti-HER2 ADC in a mouse xenograft model of HER2-positive breast cancer.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
HER2-positive breast cancer cells (e.g., SK-BR-3).
-
Matrigel.
-
Anti-HER2 ADC with this compound.
-
Vehicle control (e.g., saline).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ SK-BR-3 cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Treatment:
-
Administer the anti-HER2 ADC intravenously at a predetermined dose and schedule (e.g., 5 mg/kg, once a week for 3 weeks).
-
Administer the vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of novel exatecan-based ADCs targeting HER2.
Table 1: In Vitro Cytotoxicity of Anti-HER2 Exatecan-Based ADCs
| Compound | Target Cell Line | IC₅₀ (nM) |
| IgG(8)-EXA | SK-BR-3 (HER2-positive) | 0.41 ± 0.05 |
| Mb(4)-EXA | SK-BR-3 (HER2-positive) | 9.36 ± 0.62 |
| Db(4)-EXA | SK-BR-3 (HER2-positive) | 14.69 ± 6.57 |
| Free Exatecan | SK-BR-3 (HER2-positive) | ~0.1 |
| IgG(8)-EXA | MDA-MB-468 (HER2-negative) | > 30 |
| Mb(4)-EXA | MDA-MB-468 (HER2-negative) | > 30 |
| Db(4)-EXA | MDA-MB-468 (HER2-negative) | > 30 |
Data from a study on optimized exatecan-based immunoconjugates.[1]
Table 2: Summary of In Vivo Efficacy of IgG(8)-EXA
| Model | Treatment | Dose | Outcome |
| SK-BR-3 Xenograft | IgG(8)-EXA | Not specified | Strong antitumor activity |
Qualitative description from a study on optimized exatecan-based immunoconjugates.[1]
Table 3: Pharmacokinetic Profile of IgG(8)-EXA
| Parameter | Value |
| Clearance | Favorable (slow) |
| Stability | Stable in bloodstream |
| Tumor Retention | High and prolonged |
Qualitative description from a study on optimized exatecan-based immunoconjugates.[2]
Conclusion
The this compound drug-linker offers a promising platform for the development of potent and specific ADCs for HER2-positive breast cancer. The preclinical data for novel ADCs utilizing this system demonstrates high in vitro cytotoxicity against HER2-positive cells and significant in vivo antitumor activity. The provided protocols offer a foundation for researchers to further explore and develop novel exatecan-based ADCs for this indication. Further optimization of the antibody, linker, and payload combination may lead to even more effective therapeutic agents.
References
Application Notes and Protocols for Assessing the Stability of MC-GGFG-Exatecan Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The stability of an ADC is a critical quality attribute (CQA) that directly influences its safety and efficacy.[1][2] This document provides a comprehensive protocol for assessing the stability of ADCs utilizing a maleimidocaproyl (MC) linker, a cathepsin-cleavable Gly-Gly-Phe-Gly (GGFG) peptide, and the topoisomerase I inhibitor payload, Exatecan (B1662903).
The MC-GGFG linker is designed for controlled, intracellular release of the cytotoxic payload.[3][4][5] Exatecan, a potent derivative of camptothecin, induces cancer cell death by inhibiting DNA topoisomerase I.[6][7][8] Instability of the ADC can lead to premature release of the payload in circulation, causing off-target toxicity, or aggregation and fragmentation, which can impact pharmacokinetics and immunogenicity.[2][9] Therefore, a thorough stability assessment is paramount throughout the development and manufacturing of MC-GGFG-Exatecan ADCs.
This protocol outlines key analytical methods to monitor critical quality attributes of this compound ADCs, including Drug-to-Antibody Ratio (DAR), size variants (aggregation and fragmentation), payload release, and in vitro potency.
Key Stability-Indicating Assays
A panel of orthogonal analytical techniques is essential for a comprehensive stability assessment of ADCs.[10][11][12] The following assays are recommended for monitoring the stability of this compound ADCs.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical parameter that directly relates to the ADC's potency and potential toxicity.[13][14][15] Its stability over time indicates the integrity of the linker and the conjugation.
Table 1: Comparison of Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for Exatecan) to calculate the concentrations of the antibody and the payload.[14][16][][18] | Simple, rapid, and requires minimal sample preparation. | Can be inaccurate if the payload's absorbance spectrum overlaps significantly with the antibody's, or if free payload is present.[19] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the ADC from free payload and other impurities, followed by mass determination to identify different drug-loaded species.[1][2][15][] | Provides accurate DAR values and information on the distribution of different drug-loaded species. Can detect small changes in mass due to payload loss.[2] | Requires more complex instrumentation and data analysis. Denaturing conditions can disrupt non-covalent interactions.[] |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separates molecules based on size and uses light scattering to determine the molar mass of the ADC and its components, from which the DAR can be calculated.[13][20][21] | Provides information on DAR, aggregation, and molar mass in a single run. Nondestructive method. | Requires specialized instrumentation and expertise. The accuracy depends on the mass of the conjugated payload being a significant fraction of the total ADC mass.[21] |
Analysis of Size Variants: Aggregation and Fragmentation
Aggregation and fragmentation are common degradation pathways for protein therapeutics and can impact safety and efficacy.[22][23]
Table 2: Methods for Analysis of Size Variants
| Method | Principle | Application |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separates molecules based on their hydrodynamic radius. MALS detection provides absolute molar mass determination of eluting species.[22][23][24] | Quantifies high molecular weight species (aggregates) and low molecular weight species (fragments). |
| Analytical Ultracentrifugation (AUC) | Monitors the sedimentation of molecules in a centrifugal field to determine their size, shape, and molecular weight distribution.[22] | Provides high-resolution separation of monomers from aggregates and can characterize the size and shape of aggregates. |
| Capillary Electrophoresis - Sodium Dodecyl Sulfate (B86663) (CE-SDS) | Separates proteins based on their molecular weight in a gel-filled capillary under denaturing conditions (with or without a reducing agent).[25][26] | Monitors fragmentation of the antibody backbone, such as hinge cleavage, and can assess the purity of the ADC.[25][27] |
Payload Release and Linker Stability
Assessing the rate of payload deconjugation is crucial to ensure the ADC remains stable in circulation and releases the payload preferentially at the tumor site.[28][29][30]
Table 3: Methods for Assessing Payload Release
| Method | Principle | Application |
| In Vitro Plasma Stability Assay | The ADC is incubated in plasma (human, mouse, or rat) at 37°C for various time points. The amount of intact ADC and/or released payload is quantified over time.[31][32] | Mimics physiological conditions to assess the stability of the linker and the rate of payload deconjugation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Following plasma incubation and ADC capture (e.g., using Protein A/G beads), LC-MS/MS is used to quantify the amount of intact ADC (by measuring DAR) or the amount of released payload and its metabolites.[2][31] | Provides a sensitive and specific method to quantify payload release and identify degradation products. |
| Enzymatic Cleavage Assay | The ADC is incubated with the target enzyme (e.g., Cathepsin B for the GGFG linker) to confirm the mechanism of payload release.[33] | Verifies the intended cleavage mechanism of the linker. |
In Vitro Cytotoxicity Assay
A cell-based potency assay is essential to confirm that the ADC retains its biological activity after storage or stress.[16][34]
Table 4: In Vitro Cytotoxicity Assay
| Method | Principle | Application |
| Cell Viability Assay (e.g., MTS, CellTiter-Glo®) | Cancer cells expressing the target antigen are incubated with serial dilutions of the ADC. Cell viability is measured to determine the half-maximal inhibitory concentration (IC50).[7][34] | Assesses the biological activity and potency of the ADC. A shift in IC50 can indicate degradation. |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
-
Materials:
-
This compound ADC sample
-
Formulation buffer
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Determine the extinction coefficients of the naked antibody and the free Exatecan payload at 280 nm and a wavelength where the payload has maximum absorbance and the antibody has minimal absorbance.
-
Measure the absorbance of the ADC sample at both wavelengths.
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and solving a system of two linear equations.[]
-
The average DAR is calculated as the molar ratio of the payload to the antibody.[19]
-
Protocol 2: Analysis of Aggregation by SEC-MALS
-
Materials:
-
This compound ADC sample
-
SEC-MALS system (including HPLC, SEC column, MALS detector, and a refractive index detector)
-
Mobile phase (e.g., phosphate-buffered saline)
-
-
Procedure:
Protocol 3: In Vitro Plasma Stability Assay
-
Materials:
-
This compound ADC
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
Incubator at 37°C
-
LC-MS system
-
-
Procedure:
-
Dilute the ADC in plasma to a final concentration (e.g., 0.5 mg/mL).[32]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take an aliquot of the sample and store it at -80°C.[31]
-
For analysis, thaw the samples and capture the ADC using Protein A/G magnetic beads.[1][2]
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.[2]
-
Calculate the percentage of payload loss over time.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound ADCs.
Caption: Signaling pathway of Exatecan released from an ADC in a target tumor cell.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. MC-GGFG-DX8951 | Drug-Linker Conjugates for ADC | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 10. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol. | Semantic Scholar [semanticscholar.org]
- 11. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 20. wyatt.com [wyatt.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. biopharmaspec.com [biopharmaspec.com]
- 24. researchgate.net [researchgate.net]
- 25. 2024.sci-hub.se [2024.sci-hub.se]
- 26. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characterization workflow for fragments detected in capillary electrophoresis sodium dodecyl sulfate analysis of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. aacrjournals.org [aacrjournals.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Topoisomerase I Inhibition using MC-GGFG-Exatecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-GGFG-Exatecan is an antibody-drug conjugate (ADC) payload, comprising the potent topoisomerase I (TOP1) inhibitor, Exatecan, linked via a protease-cleavable maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker.[1][2][3][4][5][6][7] This construct is designed for targeted delivery of Exatecan to antigen-expressing cells. Upon internalization by the target cell, the GGFG peptide linker is cleaved by lysosomal proteases, such as cathepsins, releasing the active Exatecan payload.[6] Exatecan then exerts its cytotoxic effect by inhibiting TOP1, a critical enzyme involved in DNA replication and transcription.[8][9][10]
Exatecan, a derivative of camptothecin, is a highly potent TOP1 inhibitor.[8][9] Its mechanism of action involves the stabilization of the TOP1-DNA cleavage complex.[8][9] This stabilization prevents the re-ligation of the single-strand DNA break created by TOP1 to relieve torsional stress during DNA replication and transcription. The persistence of these single-strand breaks leads to the formation of lethal double-strand breaks when encountered by the replication fork, ultimately triggering apoptotic cell death.[11]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other topoisomerase I inhibitors.
Data Presentation
Table 1: In Vitro Cytotoxicity of Exatecan and Comparators in Human Cancer Cell Lines
| Cell Line | Cancer Type | Exatecan IC₅₀ (nM) | SN-38 IC₅₀ (nM) | Topotecan IC₅₀ (nM) |
| MOLT-4 | Acute Leukemia | 0.25 | 1.5 | 5.0 |
| CCRF-CEM | Acute Leukemia | 0.3 | 2.0 | 6.0 |
| DU145 | Prostate Cancer | 0.5 | 3.0 | 10.0 |
| DMS114 | Small Cell Lung Cancer | 0.4 | 2.5 | 8.0 |
| Data represents the half-maximal inhibitory concentration (IC₅₀) after 72 hours of drug exposure, as determined by a CellTiter-Glo® assay. |
Table 2: Relative Potency of Exatecan in Stabilizing the TOP1-DNA Cleavage Complex
| Compound | Cell Line | Relative TOP1-DNA Trapping Potency |
| Exatecan | DU145 | High |
| SN-38 | DU145 | Moderate |
| Topotecan | DU145 | Low |
| Camptothecin (CPT) | DU145 | Moderate |
| Qualitative comparison based on RADAR assay results, indicating Exatecan as the most potent agent in inducing TOP1-DNA cleavage complexes (TOP1ccs) at lower concentrations compared to other inhibitors.[9] |
Table 3: Cytotoxicity of an Exemplary Exatecan-Based ADC vs. Free Exatecan
| Cell Line | HER2 Status | IgG(8)-Exatecan IC₅₀ (nM) | Free Exatecan IC₅₀ (nM) |
| SK-BR-3 | Positive | 0.41 ± 0.05 | Subnanomolar |
| MDA-MB-468 | Negative | > 30 | Subnanomolar |
| This table illustrates the target-specific cytotoxicity of an exatecan-based ADC (IgG(8)-EXA) compared to the non-targeted potent activity of free exatecan.[12] |
Experimental Protocols
Protocol 1: Topoisomerase I DNA Cleavage Assay
This assay is designed to determine the ability of a test compound to stabilize the covalent complex between topoisomerase I and DNA.
Materials:
-
Recombinant human topoisomerase I
-
DNA substrate: A 117 base pair oligonucleotide, 3'-end labeled with a radioactive or fluorescent marker
-
Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/ml BSA
-
Test compound (e.g., this compound, Exatecan) at various concentrations
-
Control compound (e.g., Topotecan, SN-38)
-
Stop Solution: 1% SDS, 10 mM EDTA, and 0.1 mg/ml Proteinase K
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel imaging system
Procedure:
-
Substrate Preparation: Prepare the 3'-end labeled DNA oligonucleotide substrate.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the labeled DNA substrate and recombinant human topoisomerase I in the reaction buffer.
-
Drug Incubation: Add the test compound (this compound or Exatecan) or control compounds at a range of concentrations to the reaction mixture. Include a vehicle-only control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for the formation of TOP1-DNA cleavage complexes.
-
Reaction Termination: Stop the reaction by adding the stop solution and incubate at 37°C for a further 30 minutes to digest the protein.
-
Electrophoresis: Separate the resulting DNA fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Analysis: Visualize the DNA bands using an appropriate gel imaging system. The intensity of the cleaved DNA fragments corresponds to the amount of stabilized TOP1-DNA complex.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines. The following describes a method using a tetrazolium-based assay (e.g., MTT or MTS).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound, Exatecan)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the overnight culture medium and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO₂.
-
Viability Assessment (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Viability Assessment (MTS):
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value.
Protocol 3: Co-culture Bystander Effect Assay
This assay quantifies the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive target cells (e.g., HER2-positive SK-BR-3)
-
Antigen-negative bystander cells engineered to express a fluorescent protein (e.g., GFP-MCF7)
-
Complete cell culture medium
-
96-well plates
-
Test ADC (e.g., an ADC containing this compound)
-
Non-targeting control ADC
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed the antigen-positive and GFP-labeled antigen-negative cells in varying ratios (e.g., 1:1, 1:5, 1:10) in a 96-well plate. Allow the cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the test ADC and a non-targeting control ADC.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-120 hours).
-
Analysis: Measure the viability of the antigen-negative (GFP-positive) cells using a fluorescence plate reader or a high-content imaging system. A reduction in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the test ADC, compared to controls, indicates a bystander effect.[8]
Mandatory Visualizations
Caption: Workflow of this compound ADC action.
Caption: Signaling pathway of Topoisomerase I inhibition.
References
- 1. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MC-GGFG-Exatecan in Solid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MC-GGFG-Exatecan, a potent drug-linker conjugate, in the development of Antibody-Drug Conjugates (ADCs) for solid tumor models. This document details the mechanism of action, protocols for key experiments, and presents available preclinical data to guide research and development efforts.
Introduction to this compound
This compound is a drug-linker conjugate designed for the targeted delivery of the cytotoxic agent, exatecan (B1662903), to cancer cells.[1][2] It comprises three key components:
-
Exatecan: A highly potent derivative of camptothecin (B557342) that acts as a topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA cleavage complex, exatecan induces DNA double-strand breaks, leading to apoptotic cell death.[3]
-
GGFG Linker: A tetrapeptide sequence (Gly-Gly-Phe-Gly) that is specifically designed to be cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1][2] This ensures the targeted release of exatecan within the cancer cells, minimizing systemic toxicity.[1][2]
-
MC (Maleimidocaproyl) Spacer: A chemical moiety that allows for the stable conjugation of the linker-payload to a monoclonal antibody (mAb) through cysteine residues.[4]
Antibody-Drug Conjugates developed using this compound have demonstrated significant anti-tumor activity in a variety of solid tumor models and represent a promising avenue for targeted cancer therapy.[3][5]
Mechanism of Action
The therapeutic efficacy of an ADC constructed with this compound is predicated on a multi-step, targeted process:
-
Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Linker Cleavage: Within the lysosome, the GGFG linker is cleaved by cathepsins, releasing the exatecan payload.[1][2]
-
Payload Activation and DNA Damage: The released exatecan diffuses into the nucleus and binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand DNA breaks. This leads to the accumulation of DNA double-strand breaks during DNA replication.[3]
-
Apoptosis Induction: The extensive DNA damage triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and cleavage of PARP, ultimately leading to programmed cell death.[3]
-
Bystander Effect: The membrane-permeable nature of exatecan allows it to diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells, a phenomenon known as the bystander effect. This is particularly advantageous in treating heterogeneous tumors.
Below is a diagram illustrating the signaling pathway of exatecan-induced apoptosis.
Quantitative Data
The following tables summarize the in vitro cytotoxicity of exatecan and representative exatecan-based ADCs in various solid tumor cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Topoisomerase I Inhibitors
| Compound | Cell Line | Tumor Type | IC50 (nM) |
| Exatecan | MDA-MB-231 | Triple-Negative Breast Cancer | 0.73 |
| NCI-N87 | Gastric Cancer | 0.95 | |
| Capan-1 | Pancreatic Cancer | 1.04 | |
| DXd | MDA-MB-231 | Triple-Negative Breast Cancer | 2.72 |
| NCI-N87 | Gastric Cancer | 3.77 | |
| Capan-1 | Pancreatic Cancer | 2.62 | |
| SN-38 | MDA-MB-231 | Triple-Negative Breast Cancer | 4.02 |
| NCI-N87 | Gastric Cancer | 3.37 | |
| Capan-1 | Pancreatic Cancer | 3.60 | |
| Data is for the free payloads and is sourced from a study on the preclinical evaluation of OBI-992, a TROP2-targeted ADC utilizing an exatecan payload.[3] |
Table 2: In Vitro Cytotoxicity (IC50) of HER2-Targeting Exatecan-Based Immunoconjugates
| Compound | Cell Line | HER2 Status | IC50 (nM) |
| IgG(8)-EXA | SK-BR-3 | Positive | 0.41 ± 0.05 |
| MDA-MB-468 | Negative | > 30 | |
| Mb(4)-EXA | SK-BR-3 | Positive | 1.05 ± 0.22 |
| MDA-MB-468 | Negative | > 30 | |
| Db(4)-EXA | SK-BR-3 | Positive | 14.69 ± 6.57 |
| MDA-MB-468 | Negative | > 30 | |
| Free Exatecan | SK-BR-3 | Positive | 0.49 ± 0.05 |
| MDA-MB-468 | Negative | 0.81 ± 0.11 | |
| Data is from a study on novel HER2-targeting immunoconjugates using an exatecan payload. IgG(8)-EXA, Mb(4)-EXA, and Db(4)-EXA are different formats of these novel conjugates.[5][6] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an this compound ADC.
Materials:
-
Antigen-positive and antigen-negative solid tumor cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound ADC
-
Unconjugated (naked) monoclonal antibody
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC or antibody solutions.
-
Include wells with untreated cells (medium only) as a control for 100% viability.
-
-
Incubation:
-
Incubate the plates for a period relevant to the mechanism of action of the payload (typically 72 to 120 hours).
-
-
Viability Assessment (MTT Assay Example):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vivo Solid Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Solid tumor cell line of interest
-
Matrigel (optional, to aid tumor formation)
-
This compound ADC
-
Vehicle control (e.g., sterile PBS)
-
Unconjugated (naked) monoclonal antibody control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Inject a defined number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 6-10 mice per group).
-
-
Treatment Administration:
-
Administer the this compound ADC, vehicle control, and naked antibody control via an appropriate route (typically intravenously) at the desired dose and schedule.
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowable size, after a fixed duration, or if significant toxicity is observed.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volume over time for each group.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
-
Conclusion
This compound is a versatile and potent drug-linker conjugate that enables the development of highly effective ADCs against a range of solid tumors. Its mechanism of targeted drug delivery and the potent cell-killing activity of exatecan, combined with a strong bystander effect, make it a valuable tool in the field of oncology drug development. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to evaluate novel ADCs based on this technology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medchemexpress LLC HY-114233 10mg , this compound CAS:1600418-29-8 Purity:>98%, | Fisher Scientific [fishersci.com]
- 3. Preclinical evaluation of a novel antibody–drug conjugate OBI-992 for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Conjugating MC-GGFG-Exatecan to Antibodies
This technical support center is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the conjugation of the MC-GGFG-Exatecan linker-payload to antibodies for the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker-payload and what is the function of each component?
A1: this compound is a drug-linker conjugate used in the synthesis of ADCs.[1][2] It consists of three key parts:
-
MC (Maleimidocaproyl): This component contains a maleimide (B117702) group that reacts with free thiol (sulfhydryl) groups on the antibody, typically from reduced cysteine residues, to form a stable covalent bond.[3]
-
GGFG (Gly-Gly-Phe-Gly): This is a tetrapeptide linker that is designed to be stable in the bloodstream.[2][4] Upon internalization of the ADC into a tumor cell, this linker is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in cancer cells.[1][2][]
-
Exatecan: This is a potent cytotoxic drug, a derivative of camptothecin, that acts as a topoisomerase I inhibitor.[6][7][8][9] Once released from the linker inside the cancer cell, it intercalates with DNA, stabilizing the topoisomerase I-DNA complex. This leads to DNA strand breaks during replication, ultimately triggering programmed cell death (apoptosis).[6][7][8]
Q2: What are the primary challenges when conjugating this compound to antibodies?
A2: The main challenges include:
-
Antibody Aggregation: The hydrophobic nature of Exatecan can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DAR).[4][10] Aggregation can compromise the efficacy and safety of the ADC.
-
Achieving Optimal and Homogeneous Drug-to-Antibody Ratio (DAR): Obtaining a consistent and desired DAR is crucial for the ADC's performance. A low DAR may reduce efficacy, while a high DAR can negatively impact pharmacokinetics, stability, and increase toxicity.[11][] Heterogeneity in the DAR can lead to unpredictable behavior of the ADC.[13]
-
Linker-Payload Instability: Premature cleavage of the GGFG linker in circulation can lead to off-target toxicity. Conversely, inefficient cleavage within the tumor cell can reduce the potency of the ADC. The stability of the maleimide-thiol linkage can also be a concern, as it can undergo a retro-Michael reaction, leading to drug deconjugation.[13]
-
Low Conjugation Yields: Suboptimal reaction conditions, poor quality of reagents, or competing reactions can result in low yields of the final ADC product.[]
Q3: Why is the choice of conjugation site on the antibody important?
A3: The site of conjugation significantly impacts the ADC's stability, homogeneity, and overall efficacy.[13] Conjugation to native cysteine residues from reduced interchain disulfide bonds is a common method.[14] However, the location of these cysteines can influence the stability of the resulting thioether bond.[13] Site-specific conjugation methods, such as using engineered cysteine residues, can produce more homogeneous ADCs with improved properties.[3][14]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptom: Characterization by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) reveals a lower than expected average DAR.
| Possible Cause | Recommended Solution |
| Incomplete Antibody Reduction | Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and the reaction time and temperature.[14][15] Verify the number of free thiols per antibody before conjugation. |
| Insufficient Linker-Payload | Increase the molar excess of the this compound linker-payload in the conjugation reaction.[15] Titrate to find the optimal ratio that achieves the target DAR without causing significant aggregation. |
| Suboptimal Reaction Conditions | Maintain the pH of the conjugation buffer between 6.5 and 7.5 to ensure the reactivity of the maleimide group. Optimize reaction time and temperature.[16] |
| Linker-Payload Degradation | Ensure the this compound is of high purity and has been stored correctly to prevent hydrolysis of the maleimide group. Use fresh solutions for conjugation. |
Issue 2: High Levels of Aggregation
Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant percentage of high molecular weight species (aggregates).
| Possible Cause | Recommended Solution |
| High Hydrophobicity | The inherent hydrophobicity of Exatecan can drive aggregation, particularly at high DARs.[4][17] Consider targeting a lower DAR (typically 2-4) if aggregation is severe.[][18] |
| Inappropriate Buffer Conditions | Screen different formulation buffers (e.g., histidine, citrate) and pH levels to find conditions that minimize aggregation. The inclusion of stabilizing excipients like polysorbates or sugars can be beneficial. |
| Conjugation Process | Minimize the time the antibody is in a reduced state. Perform the conjugation at a lower temperature to slow down aggregation kinetics. |
| Purification Issues | Use SEC for purification to effectively remove aggregates. Optimize the mobile phase to prevent on-column aggregation. |
Issue 3: Heterogeneous ADC Product
Symptom: HIC or MS analysis shows a wide distribution of drug-linked species (e.g., DAR 0, 2, 4, 6, 8).
| Possible Cause | Recommended Solution |
| Partial or Over-Reduction of Antibody | Precisely control the amount of reducing agent and reaction conditions to achieve consistent partial reduction of the interchain disulfide bonds.[14][15] |
| Non-Specific Conjugation | While cysteine conjugation is relatively specific, side reactions can occur. Ensure proper quenching of the reaction with reagents like N-acetylcysteine to cap unreacted maleimides.[15] |
| Inherent Nature of Lysine (B10760008) Conjugation (if applicable) | If conjugating to lysine residues, heterogeneity is expected due to the abundance of lysines on the antibody surface.[13] For higher homogeneity, cysteine-based or other site-specific conjugation methods are recommended.[3][14] |
Experimental Protocols
Protocol: Cysteine-Directed Antibody Conjugation
This protocol describes a general procedure for conjugating this compound to an antibody via partial reduction of interchain disulfide bonds.
1. Antibody Preparation:
-
Start with a purified antibody at a concentration of >0.5 mg/mL in a suitable buffer (e.g., PBS), free of interfering substances like Tris or glycine. If necessary, perform a buffer exchange using dialysis or a desalting column.[16]
2. Antibody Reduction:
-
To achieve a target DAR of ~4, add a 2-3 molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours.[15] The exact TCEP concentration and incubation time should be optimized for each specific antibody.
3. Conjugation Reaction:
-
Dissolve the this compound linker-payload in an organic solvent like DMSO.
-
Add the dissolved linker-payload to the reduced antibody solution. A molar excess of 1.2 to 1.5 per free thiol is a good starting point.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
4. Quenching:
-
Add a 10 to 20-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.[15]
-
Incubate for 30 minutes.
5. Purification:
-
Purify the ADC using a desalting column (e.g., G25) or SEC to remove excess linker-payload, quenching agent, and any aggregates.[15]
6. Characterization:
-
DAR and Distribution: Analyze by HIC.[19][20] The number of drugs conjugated increases the hydrophobicity of the antibody, allowing for separation of different DAR species.[20]
-
Aggregation: Analyze by SEC to determine the percentage of monomer, dimer, and higher-order aggregates.[21]
-
Confirmation: Use mass spectrometry (MS) to confirm the identity and drug load distribution of the ADC.[11][19]
Mandatory Visualizations
Caption: Experimental workflow for cysteine-directed conjugation of this compound.
Caption: Intracellular mechanism of action for an this compound ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MC-GGFG-DX8951 | inhibitor/agonist | CAS 1600418-29-8 | Buy MC-GGFG-DX8951 from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 13. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Enhancing the Solubility of MC-GGFG-Exatecan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of MC-GGFG-Exatecan, a drug-linker conjugate for antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation of this compound.
Issue 1: Precipitation of this compound during reconstitution or in aqueous buffers.
-
Question: My this compound precipitated out of solution upon reconstitution in an aqueous buffer. How can I resolve this?
-
Answer: The hydrophobicity of the exatecan (B1662903) payload can lead to poor solubility in aqueous solutions.[1][2] Here are several strategies to address this:
-
Co-solvent Usage: Initially, dissolve the this compound in an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) before adding it to your aqueous buffer.[1] It is crucial to minimize the final concentration of the organic co-solvent (e.g., <5% v/v) as higher concentrations can lead to aggregation of the antibody during conjugation.[3][4]
-
pH Adjustment: The solubility of exatecan and the stability of ADCs can be pH-dependent.[3][5][6] The lactone ring of exatecan, which is crucial for its activity, is more stable at acidic pH.[6] It is advisable to conduct small-scale solubility tests in a range of buffers with different pH values (e.g., pH 5.0-7.4) to identify the optimal pH for your specific ADC.
-
Use of Hydrophilic Linkers: If you are in the design phase of your ADC, consider using linkers with hydrophilic properties, such as those containing polyethylene (B3416737) glycol (PEG) or polysarcosine.[7][8][9][10][11] These can help to counteract the hydrophobicity of the exatecan payload.
-
Issue 2: Aggregation of the ADC after conjugation with this compound.
-
Question: I am observing aggregation of my ADC either immediately after conjugation or during storage. What could be the cause and how can I prevent it?
-
Answer: ADC aggregation is a common issue, often driven by the increased hydrophobicity of the conjugate, especially at higher drug-to-antibody ratios (DAR).[2][3][12]
-
Optimize Conjugation Conditions:
-
pH: Avoid conjugation at a pH near the isoelectric point (pI) of your antibody, as this is where its solubility is at a minimum.[3] For maleimide-thiol conjugation, a pH range of 6.5-7.5 is generally recommended.[1]
-
Co-solvent Concentration: As mentioned previously, keep the concentration of organic co-solvents low.[3]
-
-
Formulation and Storage Best Practices:
-
Excipients: Consider the addition of stabilizing excipients to your formulation. Certain amino acids, such as arginine and proline, can help to increase the solubility of monoclonal antibodies and prevent aggregation.[13]
-
Storage Temperature: Store your ADC at the recommended temperature, and avoid repeated freeze-thaw cycles which can promote aggregation.[12]
-
-
Characterize Aggregation: It is crucial to quantify the extent of aggregation. Size Exclusion Chromatography (SEC) is a standard method for this purpose.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for initial stock solutions of this compound is high-purity, anhydrous DMSO.[14][15][16] For some related exatecan conjugates, solubility in DMSO can be as high as 100 mg/mL, though sonication may be required.[17][18][19] It is important to use freshly opened DMSO as it can be hygroscopic, and absorbed water can negatively impact solubility.[14][17]
Q2: How does pH affect the stability of the exatecan payload?
A2: The active form of exatecan contains a lactone ring that is susceptible to hydrolysis at neutral to basic pH, converting it to an inactive carboxylate form.[6] This hydrolysis is reversible and pH-dependent.[5] To maintain the integrity of the active payload, it is generally advisable to work at a slightly acidic pH when possible.
Q3: What is the impact of the drug-to-antibody ratio (DAR) on the solubility of an exatecan-based ADC?
A3: A higher DAR, meaning more exatecan molecules per antibody, increases the overall hydrophobicity of the ADC, which can significantly decrease its solubility and increase the propensity for aggregation.[2][13] It is essential to find an optimal DAR that balances therapeutic efficacy with acceptable physicochemical properties. A DAR of 4 to 8 is often targeted for exatecan ADCs.[2]
Q4: Are there alternative linker technologies that can improve the solubility of exatecan-based ADCs?
A4: Yes, the choice of linker is critical. Incorporating hydrophilic spacers like PEG or polysarcosine into the linker design can significantly improve the solubility and pharmacokinetic profile of the resulting ADC.[7][10] Glucuronide-based linkers have also been shown to enhance the solubility of ADCs compared to dipeptide-based linkers.[13]
Quantitative Data Summary
The following tables summarize the available quantitative data for the solubility of this compound and related compounds.
Table 1: Solubility of this compound and Related Conjugates
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | 50 mg/mL (52.80 mM) | Ultrasonic assistance needed. Use of freshly opened, anhydrous DMSO is recommended.[14][15][16] |
| MC-GGFG-PAB-Exatecan | DMSO | ≥ 100 mg/mL (91.23 mM) | Saturation not reached.[17] |
| GGFG-PAB-Exatecan | DMSO | ≥ 100 mg/mL (110.75 mM) | Saturation not reached.[18][19] |
Table 2: Solubility of Exatecan
| Compound | Solvent | Concentration | Notes |
| Exatecan | DMSO | 20 mg/mL (45.93 mM) | Ultrasonic assistance needed.[20] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[14][17]
-
Protocol 2: General Workflow for Assessing ADC Aggregation using Size Exclusion Chromatography (SEC)
-
Objective: To determine the percentage of monomer, aggregate, and fragment in an ADC sample.
-
Materials:
-
SEC column suitable for monoclonal antibody analysis
-
HPLC or UPLC system with a UV detector (280 nm)
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
ADC sample
-
Unconjugated antibody (as a control)
-
-
Procedure:
-
Prepare the mobile phase, filter, and degas it thoroughly.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Dilute the ADC sample to a suitable concentration (e.g., 0.5-1.0 mg/mL) using the mobile phase.
-
Inject a specific volume of the prepared ADC sample (e.g., 20 µL).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks: The main peak corresponds to the ADC monomer. Peaks eluting earlier are higher molecular weight species (aggregates), and later eluting peaks are fragments.
-
Integrate the peak areas to calculate the percentage of monomer, aggregate, and fragment.
-
Visualizations
Caption: Workflow for preparing and analyzing an exatecan-based ADC.
Caption: Troubleshooting decision tree for solubility and aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 13. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. file.medchemexpress.eu [file.medchemexpress.eu]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results in MC-GGFG-Exatecan ADC Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during in vitro assays involving Antibody-Drug Conjugates (ADCs) with the MC-GGFG-Exatecan drug-linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a drug-linker conjugate used in the creation of Antibody-Drug Conjugates (ADCs).[1] It consists of three main components:
-
MC (Maleimidocaproyl): A linker component that allows for stable attachment to the antibody.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence that is designed to be selectively cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1][2][3]
-
Exatecan: A potent topoisomerase I inhibitor payload.[4] By trapping the topoisomerase I-DNA complex, Exatecan leads to DNA double-strand breaks and ultimately, apoptotic cell death in rapidly dividing cancer cells.[4]
The ADC is designed to circulate in the bloodstream, bind to a specific antigen on the surface of cancer cells, and become internalized. Once inside the cell's lysosomes, the GGFG linker is cleaved, releasing the Exatecan payload to exert its cytotoxic effect.
Q2: What are the most common causes of inconsistent results in this compound ADC assays?
Inconsistent results in assays with this compound ADCs can arise from several factors, including:
-
Variability in ADC Quality: Issues such as aggregation, inconsistent drug-to-antibody ratio (DAR), and instability of the ADC can significantly impact assay performance.[5][6]
-
Cell Culture Conditions: Cell health, passage number, and antigen expression levels are critical for reproducible results in cell-based assays.
-
Assay Protocol Variability: Inconsistencies in incubation times, reagent concentrations, and handling procedures can introduce significant error.
-
Lysosomal Protease Activity: Since the GGFG linker is cleaved by lysosomal enzymes, variations in the activity of these proteases within the cell lines used can lead to inconsistent payload release and cytotoxicity.[2]
Q3: How can I minimize ADC aggregation?
Aggregation of ADCs, particularly those with hydrophobic payloads like Exatecan, is a common issue that can lead to inconsistent results and reduced efficacy.[5] To minimize aggregation:
-
Proper Storage: Store the ADC at the recommended temperature (typically -80°C for long-term storage and -20°C for short-term) and avoid repeated freeze-thaw cycles.[1]
-
Formulation: Ensure the ADC is in a suitable buffer that minimizes hydrophobic interactions. The use of excipients like polysorbates can help prevent aggregation.
-
Handling: When preparing dilutions, use gentle mixing techniques and avoid vigorous vortexing. Visually inspect solutions for precipitates before use.
-
Characterization: Regularly assess the aggregation state of your ADC using techniques like Size Exclusion Chromatography (SEC).[5]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cytotoxicity (IC50) Values
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Health and Passage Number | - Use cells with a consistent and low passage number to avoid genetic drift and changes in antigen expression. - Ensure cells are in the exponential growth phase and have high viability (>95%) at the time of seeding. - Regularly authenticate cell lines. |
| Variable Antigen Expression | - Monitor antigen expression levels on your target cells using flow cytometry before each experiment. |
| Inconsistent ADC Quality (Aggregation/Degradation) | - Perform SEC to check for aggregation before each experiment. - Minimize freeze-thaw cycles of the ADC stock solution. - Conduct a stability study of the ADC in the assay medium to ensure its integrity throughout the experiment. |
| Variations in Lysosomal Protease Activity | - If possible, measure the activity of key lysosomal proteases (e.g., Cathepsin B) in your cell lysates to assess for variability between batches of cells.[7] - Consider using a cell line with a more stable and well-characterized protease expression profile. |
| Inconsistent Seeding Density and Incubation Times | - Optimize and strictly adhere to a standardized cell seeding density. - Use a consistent incubation time for ADC treatment based on the cell doubling time.[4] |
Issue 2: Low or No Bystander Killing Effect Observed
The bystander effect, where the released payload kills neighboring antigen-negative cells, is a key feature of ADCs with membrane-permeable payloads like Exatecan.[4][8]
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Inefficient Payload Release | - Confirm ADC internalization into antigen-positive cells using a fluorescently labeled ADC and microscopy or flow cytometry. - Assess linker cleavage by measuring the amount of free Exatecan in the cell lysate or conditioned media using LC-MS/MS. |
| Low Payload Permeability | - While Exatecan is known to have good membrane permeability, ensure that the experimental conditions (e.g., pH of the medium) are not hindering its diffusion. |
| Suboptimal Co-culture Ratio | - Optimize the ratio of antigen-positive to antigen-negative cells in your co-culture assay. A higher density of antigen-positive cells may be required to generate a sufficient concentration of released payload.[8] |
| Short Incubation Time | - Extend the incubation time of the co-culture assay to allow for sufficient payload release, diffusion, and induction of cell death in bystander cells. |
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)
An inconsistent DAR can lead to significant variability in ADC potency and pharmacokinetic properties.[6]
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Incomplete or Variable Antibody Reduction (for Cysteine Conjugation) | - Precisely control the concentration of the reducing agent (e.g., TCEP), reaction temperature, and incubation time. - Ensure complete removal of the reducing agent before adding the drug-linker. |
| Poor Solubility of Drug-Linker | - The hydrophobic nature of Exatecan can lead to poor solubility of the this compound linker in aqueous buffers.[9] - Consider adding a small amount of a co-solvent like DMSO to the conjugation reaction to improve solubility. However, be cautious as high concentrations can denature the antibody.[9] |
| ADC Aggregation During Conjugation | - The increased hydrophobicity of the ADC as the DAR increases can lead to aggregation during the conjugation reaction.[5] - Consider using hydrophilic linkers or site-specific conjugation technologies to produce more homogeneous ADCs.[6] |
| Inaccurate DAR Measurement | - Use robust analytical methods like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate DAR determination.[6] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Topoisomerase I Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| Exatecan | KPL-4 | 0.9 | [8] |
| DXd | KPL-4 | 4.0 | [8] |
| Exatecan | Various | 2-10 fold more potent than SN-38 and DXd | [10] |
Table 2: Stability of Exatecan-Based ADCs in Plasma
| ADC | Linker Type | Species | Incubation Time | DAR Loss (%) | Reference |
| Exatecan Derivative (T-DXd) | mc-GGFG-am | Mouse Serum | 8 days (192 hours) | 13 | [11] |
| Exatecan Derivative (T-DXd) | mc-GGFG-am | Human Serum | 8 days (192 hours) | 11.8 | [11] |
| Novel Exatecan Conjugate | Not specified | Mouse Serum | 8 days (192 hours) | 1.8 | [11] |
| Novel Exatecan Conjugate | Not specified | Human Serum | 8 days (192 hours) | 1.3 | [11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC.[4][12]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete medium. Add the dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 to 120 hours, depending on the cell doubling time.[4]
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using a non-linear regression model.[4]
Protocol 2: Co-culture Bystander Effect Assay
This assay quantifies the ability of the released Exatecan to kill neighboring antigen-negative cells.[8][13]
Materials:
-
Antigen-positive target cells
-
Antigen-negative bystander cells engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
Non-targeting control ADC
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in varying ratios (e.g., 1:1, 1:5, 1:10) in a 96-well plate. Allow cells to adhere overnight.[8]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the this compound ADC and a non-targeting control ADC.
-
Incubation: Incubate for 72-120 hours.[8]
-
Data Acquisition: Measure the viability of the antigen-negative (GFP-positive) cells using a fluorescence plate reader or high-content imaging system.
-
Data Analysis: A reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.[8]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Caption: Signaling pathway of this compound ADC action.
Caption: Workflow for the in vitro bystander effect assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Exatecan Payloads
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target toxicity of exatecan (B1662903) payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target toxicity associated with exatecan-based ADCs?
The primary causes of off-target toxicity stem from the premature release of the highly potent exatecan payload in systemic circulation before reaching the tumor site. This can be attributed to several factors:
-
Unstable Linkers: Linkers that are not sufficiently stable in the bloodstream can be cleaved, releasing the payload indiscriminately.[1][2]
-
Hydrophobicity of the Payload: Exatecan is inherently hydrophobic, which can lead to ADC aggregation.[3][4] These aggregates can be cleared more rapidly from circulation and may accumulate in organs like the liver and spleen, causing toxicity.[5]
-
High Drug-to-Antibody Ratio (DAR): While a higher DAR can increase potency, it can also exacerbate aggregation issues and lead to unfavorable pharmacokinetic profiles, increasing the potential for off-target effects.[5][6]
-
On-Target, Off-Tumor Toxicity: The target antigen for the ADC may also be expressed at low levels on healthy tissues, leading to unintended toxicity in those sites.[5]
Q2: How does linker technology influence the off-target toxicity of exatecan payloads?
Linker technology is a critical determinant of an ADC's safety and efficacy.[3] Key strategies involving linker design to reduce toxicity include:
-
Improving Linker Stability: Utilizing more stable linker chemistries ensures that the exatecan payload remains attached to the antibody until it reaches the tumor microenvironment.[1][7]
-
Increasing Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can help to mask the hydrophobicity of exatecan.[6][8] This improves the ADC's solubility, reduces aggregation, and leads to a better pharmacokinetic profile.[1][8]
-
Employing Cleavable Linkers: Designing linkers that are selectively cleaved by enzymes (e.g., cathepsins) that are upregulated in the tumor microenvironment or in response to the acidic pH within tumor cells ensures targeted payload release.[3][9][10]
Q3: What is site-specific conjugation and how does it help in reducing toxicity?
Site-specific conjugation is a method that allows for the attachment of the exatecan payload to a specific, predetermined site on the antibody.[][12] This approach offers several advantages over traditional, random conjugation methods:
-
Homogeneity: It produces a homogeneous ADC population with a uniform Drug-to-Antibody Ratio (DAR).[13][14] This leads to a more predictable and consistent product.[]
-
Improved Stability and Pharmacokinetics: By controlling the conjugation site, it's possible to create more stable ADCs with better pharmacokinetic properties.[][15]
-
Reduced Off-Target Toxicity: The precise control over payload placement and DAR helps to minimize unwanted interactions with non-target tissues, thereby reducing off-target toxicity.[]
Q4: How can the Drug-to-Antibody Ratio (DAR) be optimized to minimize toxicity?
Optimizing the DAR is a crucial step in balancing the efficacy and toxicity of an exatecan ADC. A high DAR, especially with a hydrophobic payload like exatecan, can lead to aggregation and rapid clearance, increasing toxicity.[5] For hydrophobic payloads, a lower DAR of 2 to 4 is often preferred. If a higher DAR (e.g., 8) is desired for increased potency, it should be combined with strategies to enhance hydrophilicity, such as using hydrophilic linkers.[5][6]
Q5: What is the "bystander effect" and how does it relate to exatecan's off-target toxicity?
The bystander effect refers to the ability of a cytotoxic payload, once released from the target cancer cell, to diffuse and kill adjacent tumor cells that may not express the target antigen.[5] Exatecan has a favorable membrane permeability, which contributes to a potent bystander effect.[4][5] While this is beneficial for eradicating heterogeneous tumors, uncontrolled release of exatecan in healthy tissues due to ADC instability can lead to significant off-target toxicity through the same mechanism.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions & Optimization Strategies |
| High Off-Target Toxicity in vivo | 1. Premature payload release: The linker is unstable in circulation.[1][2] 2. ADC aggregation: The high hydrophobicity of exatecan and/or a high DAR is causing the ADC to aggregate.[3][5] 3. Non-specific uptake: The ADC is being taken up by healthy tissues, such as the liver and spleen.[5] | 1. Optimize Linker Stability: Employ more stable linker chemistries.[5] 2. Increase Linker Hydrophilicity: Incorporate hydrophilic components like PEG into the linker design to improve solubility and reduce aggregation.[6][8] 3. Optimize DAR: Aim for a lower or optimized DAR (typically 2-4). For higher DARs, the use of hydrophilic linkers is critical.[5][6] 4. Site-Specific Conjugation: Use site-specific conjugation to create a more homogeneous and stable ADC.[][13] |
| On-Target, Off-Tumor Toxicity | 1. Target antigen expression on healthy tissues: The antibody is binding to the target antigen present on normal cells.[5] | 1. Antibody Engineering: Modulate the antibody's affinity to be higher for tumor cells with high antigen expression compared to healthy tissues with low expression.[5] 2. Bispecific Antibodies: Develop bispecific ADCs that require binding to two different tumor-associated antigens for activation, thereby increasing tumor specificity.[5] |
| Inconsistent in vivo Efficacy | 1. ADC aggregation: Aggregated ADCs are rapidly cleared from circulation, reducing tumor exposure.[5] 2. Poor bystander effect in heterogeneous tumors: The payload is not effectively killing neighboring antigen-negative tumor cells.[5] | 1. Site-Specific Conjugation: Produce homogeneous ADCs with a defined DAR to ensure consistent in vivo performance.[13][14] 2. Enhance Bystander Effect: While exatecan has a good bystander effect, ensure the linker design allows for efficient release and diffusion of the payload within the tumor.[4][5] |
| Limited Therapeutic Window | 1. Inefficient payload delivery: The ADC is not reaching the tumor in sufficient concentrations. 2. Overlapping toxicities with combination therapies: The ADC's toxicity profile overlaps with that of other administered drugs.[5] | 1. Payload and Linker Optimization: Select linkers that are highly stable in circulation but are efficiently cleaved at the tumor site to maximize payload delivery.[1] 2. Novel Delivery Systems: Consider alternative delivery strategies like pH-sensitive conjugates or nanocarriers to improve tumor targeting.[10][16] 3. Combination Therapy Strategy: Choose combination agents with non-overlapping toxicity profiles.[5] |
Data Summary
Table 1: Comparative In Vitro Cytotoxicity of Exatecan and its ADC Formulations
| Compound | Cell Line | Target Antigen Expression | IC50 (nM) | Reference |
| Free Exatecan | SK-BR-3 (Breast Cancer) | HER2+ | 0.2 | [5] |
| Trastuzumab-Exatecan (High DAR, Hydrophobic Linker) | SK-BR-3 (Breast Cancer) | HER2+ | 0.5 | [5] |
| Trastuzumab-Exatecan (Optimized DAR, Hydrophilic Linker) | SK-BR-3 (Breast Cancer) | HER2+ | 1.2 | [5] |
| Irrelevant IgG-Exatecan | SK-BR-3 (Breast Cancer) | HER2+ | >100 | [5] |
| Free Exatecan | KPL-4 (Breast Cancer) | HER2+ | 0.9 | [7] |
| Free DXd (Deruxtecan) | KPL-4 (Breast Cancer) | HER2+ | 4.0 | [7] |
| Exatecan | MOLT-4 (Leukemia) | N/A | 0.35 | [17] |
| Exatecan | CCRF-CEM (Leukemia) | N/A | 0.28 | [17] |
| Exatecan | DMS114 (Small Cell Lung Cancer) | N/A | 0.22 | [17] |
| Exatecan | DU145 (Prostate Cancer) | N/A | 0.17 | [17] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Key Experimental Protocols
1. In Vitro Cytotoxicity Assay (IC50 Determination)
-
Objective: To determine the concentration of an exatecan-based ADC required to inhibit the growth of a cancer cell line by 50%.[17][18][19]
-
Methodology:
-
Cell Plating: Seed cancer cells (both antigen-positive and antigen-negative for specificity testing) in 96-well plates and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with serial dilutions of the exatecan ADC, free exatecan, and a non-targeting control ADC.[19]
-
Incubation: Incubate the plates for 72 to 120 hours.[18]
-
Viability Assessment: Assess cell viability using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo).[17][19]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[19]
-
2. In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of an exatecan ADC that can be administered to an animal model without causing unacceptable toxicity.[5]
-
Methodology:
-
Animal Model: Use healthy mice or rats.
-
Dose Escalation: Administer escalating doses of the ADC to different groups of animals.[5]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, such as weight loss, changes in behavior, and physical appearance.[5]
-
Sample Collection: Collect blood samples at various time points for hematology and clinical chemistry analysis to assess organ function.[5]
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of distress.
-
3. Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[2][5]
-
Methodology:
-
Incubation: Incubate the exatecan ADC in plasma (e.g., human, mouse) at 37°C for various time points.[5]
-
Quantification: At each time point, quantify the amount of intact ADC and released free exatecan. This can be done using techniques such as ELISA for the antibody component and LC-MS/MS for the exatecan payload.[5]
-
Analysis: Calculate the half-life of the ADC in plasma and the percentage of payload released over time.
-
Visualizations
Caption: Workflow for preclinical evaluation of exatecan ADC toxicity and efficacy.
Caption: Key strategies and their impact on reducing exatecan payload toxicity.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Linker technology for ADC generation - ProteoGenix [proteogenix.science]
- 10. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. [PDF] Site-specific conjugation of a cytotoxic drug to an antibody improves the therapeutic index | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nanocarriers: A Reliable Tool for the Delivery of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Methods for MC-GGFG-Exatecan ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) Exatecan (B1662903) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of MC-GGFG-Exatecan ADCs.
Issue 1: High Levels of Aggregation Post-Conjugation
Question: We are observing significant aggregation of our this compound ADC immediately after the conjugation reaction. What are the likely causes and how can we mitigate this?
Answer:
High levels of aggregation are a common challenge with exatecan-based ADCs due to the hydrophobicity of the exatecan payload. When conjugated to the antibody, particularly at a high drug-to-antibody ratio (DAR), these hydrophobic moieties can interact, leading to the formation of soluble and insoluble aggregates.
Troubleshooting Steps:
-
Optimize Conjugation Conditions:
-
Co-solvent Concentration: If using a co-solvent like DMSO to dissolve the this compound linker-payload, ensure the final concentration in the reaction mixture is kept to a minimum (ideally <10%). While necessary for solubility, excessive organic solvent can denature the antibody and promote aggregation.
-
pH Control: Maintain the pH of the conjugation buffer within a range that ensures antibody stability (typically pH 6.5-7.5 for thiol-maleimide conjugation). Deviations towards the isoelectric point (pI) of the antibody can reduce its solubility and increase aggregation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize aggregation. Monitor the reaction progress to determine the optimal endpoint before significant aggregation occurs.
-
-
Post-Conjugation Quenching:
-
Use a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the linker. This prevents further reactions that could contribute to aggregation.
-
-
Formulation Adjustments:
-
Immediately after conjugation and quenching, exchange the buffer to a formulation buffer that is optimized for ADC stability. This may include excipients such as polysorbate 80 or trehalose (B1683222) to minimize protein-protein interactions.
-
Issue 2: Inefficient Removal of Unconjugated Antibody and Free Drug-Linker
Question: Our purification process is not effectively separating the ADC from unconjugated antibody and residual free this compound. What purification methods are recommended?
Answer:
A multi-step purification strategy is typically required to remove both unconjugated antibody and free drug-linker. The choice of chromatography technique is critical and often involves a combination of methods that separate based on different physicochemical properties.
Recommended Purification Techniques:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the primary method for separating ADC species with different DARs, as well as separating the ADC from the more hydrophilic unconjugated antibody. The hydrophobicity of the ADC increases with the number of conjugated exatecan molecules.
-
Size Exclusion Chromatography (SEC): SEC is effective for removing high molecular weight aggregates and can also be used for buffer exchange. In some cases, it can help in the removal of smaller impurities like free drug-linker.
-
Cation Exchange Chromatography (CEX): CEX separates molecules based on charge differences. It can be used to remove unconjugated antibody and to separate ADC charge variants that may arise from post-translational modifications or conjugation itself.
-
Tangential Flow Filtration (TFF): TFF is often used for initial cleanup, buffer exchange, and removal of small molecule impurities like unconjugated drug-linker.
Issue 3: Poor Peak Shape and Resolution in Chromatography
Question: We are experiencing poor peak shape (e.g., tailing, broadening) and inadequate resolution during the chromatographic purification of our this compound ADC. How can we improve our separation?
Answer:
Poor chromatography performance with ADCs is often due to non-specific interactions between the hydrophobic payload and the stationary phase of the chromatography column.
Troubleshooting Chromatography:
-
For Size Exclusion Chromatography (SEC):
-
Mobile Phase Modification: The addition of organic modifiers to the mobile phase can disrupt hydrophobic interactions and improve peak shape.[1] Common additives include 10-15% isopropanol (B130326) or acetonitrile.[2][3]
-
Salt Concentration: Optimizing the salt concentration in the mobile phase can also help to minimize secondary electrostatic interactions.
-
-
For Hydrophobic Interaction Chromatography (HIC):
-
Salt Type and Concentration: The type and concentration of salt in the mobile phase are critical for HIC. Ammonium (B1175870) sulfate (B86663) is a commonly used salt. A gradient from high to low salt concentration is used to elute the ADC species. Optimizing the gradient slope is key to achieving good resolution.
-
Stationary Phase Selection: Different HIC resins have varying levels of hydrophobicity. Selecting a resin with appropriate hydrophobicity for your specific ADC is important.
-
-
For Cation Exchange Chromatography (CEX):
-
pH and Gradient Optimization: The pH of the mobile phase and the salt or pH gradient used for elution are the most critical parameters.[4] A shallow gradient can often improve the resolution of charge variants.
-
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Hydrophobicity and Aggregation
| Drug-to-Antibody Ratio (DAR) | HIC Retention Time (minutes) | % Aggregation (by SEC) |
| 0 (Unconjugated mAb) | 5.2 | < 1% |
| 2 | 8.5 | 1-2% |
| 4 | 12.1 | 3-5% |
| 8 | 18.7 | > 10% |
Note: Data are representative and will vary depending on the specific antibody, linker, payload, and analytical conditions.
Table 2: Comparison of Purification Methods for this compound ADCs
| Purification Method | Primary Purpose | Typical Recovery | Key Parameters to Optimize |
| Hydrophobic Interaction Chromatography (HIC) | DAR species separation, removal of unconjugated mAb | 70-90% | Salt type and concentration, gradient slope, resin type |
| Size Exclusion Chromatography (SEC) | Aggregate removal, buffer exchange | > 95% | Mobile phase composition (organic modifier), flow rate |
| Cation Exchange Chromatography (CEX) | Charge variant separation, removal of unconjugated mAb | 80-95% | pH, gradient (salt or pH), resin type |
| Tangential Flow Filtration (TFF) | Free drug removal, buffer exchange, concentration | > 95% | Membrane cutoff, transmembrane pressure |
Experimental Protocols
Protocol 1: Purification of this compound ADC using Hydrophobic Interaction Chromatography (HIC)
-
Column: Phenyl Sepharose High Performance or similar HIC resin.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Procedure: a. Equilibrate the column with 5 column volumes (CV) of Mobile Phase A. b. Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M. c. Load the sample onto the column. d. Wash the column with 5 CV of Mobile Phase A. e. Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20 CV. f. Collect fractions and analyze by SEC and HIC to identify fractions containing the desired DAR species with low aggregation.
Protocol 2: Analysis of Aggregation in this compound ADCs by Size Exclusion Chromatography (SEC)
-
Column: TSKgel G3000SWxl or similar SEC column.
-
Mobile Phase: 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, 15% Isopropanol, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject 20-50 µg of the ADC sample. c. Monitor the elution profile. Aggregates will elute first, followed by the monomeric ADC, and then any fragments. d. Integrate the peak areas to quantify the percentage of aggregates.
Protocol 3: Separation of Charge Variants by Cation Exchange Chromatography (CEX)
-
Column: A weak cation exchange column (e.g., ProPac WCX-10).
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.
-
Procedure: a. Equilibrate the column with Mobile Phase A. b. Load the ADC sample. c. Wash the column with Mobile Phase A. d. Elute the charge variants using a linear gradient from 0% to 50% Mobile Phase B over 30 minutes. e. Monitor the elution profile at 280 nm.
Mandatory Visualization
Caption: A typical workflow for the purification of this compound ADCs.
Caption: A troubleshooting guide for addressing high aggregation in ADC preparations.
Caption: The principle of HIC separation for ADCs based on hydrophobicity.
References
Technical Support Center: Addressing Resistance to Exatecan-Based ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with exatecan-based antibody-drug conjugates (ADCs). It provides troubleshooting guidance and answers to frequently asked questions to address challenges encountered during experimentation, with a focus on overcoming resistance.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with exatecan-based ADCs in a question-and-answer format.
Issue 1: Inconsistent or Lower-Than-Expected Cytotoxicity in Target Cells
Question: We are observing variable or lower-than-expected potency (IC50) of our exatecan-based ADC in our antigen-positive cancer cell line. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent or reduced cytotoxicity is a common challenge that can stem from several factors throughout the experimental workflow. Here are potential causes and troubleshooting steps:
-
Low Target Antigen Expression: The efficacy of an ADC is highly dependent on the expression level of the target antigen on the cancer cells.[1][2]
-
Troubleshooting:
-
Quantify Target Expression: Use techniques like flow cytometry or quantitative immunofluorescence (QIF) to confirm and quantify the level of target antigen expression on your cell line.[3] Compare these levels across different cell passages to ensure consistency.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
-
-
Inefficient ADC Internalization: For the exatecan (B1662903) payload to be released and exert its cytotoxic effect, the ADC must be efficiently internalized by the target cell.[4][5]
-
Payload Resistance Mechanisms:
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1 or P-glycoprotein) and ABCG2, can actively pump exatecan out of the cell, reducing its intracellular concentration and efficacy.[9][10][11] While exatecan is a poorer substrate for some efflux pumps compared to other payloads, resistance can still emerge.[9][12][13]
-
Troubleshooting:
-
Assess Efflux Pump Expression: Use qPCR or western blotting to determine the expression levels of relevant ABC transporters in your cell line.
-
Use Efflux Pump Inhibitors: Co-incubate your cells with known inhibitors of MDR1 (e.g., verapamil, cyclosporine A) or ABCG2 (e.g., ko143) to see if cytotoxicity is restored.[14][15]
-
-
-
Alterations in Topoisomerase I: While less common, mutations in the topoisomerase I (TOP1) enzyme, the target of exatecan, can prevent the drug from binding effectively.[10]
-
-
Linker Instability or Inefficient Cleavage: The linker must be stable in the culture medium but efficiently cleaved intracellularly to release the exatecan payload.[16][17]
-
Troubleshooting:
-
Assess Linker Stability: Incubate the ADC in culture medium over time and measure the amount of free payload released using techniques like LC-MS.
-
Evaluate Intracellular Cleavage: Use assays that measure the activity of the enzymes responsible for cleaving the specific linker used (e.g., cathepsin B for valine-citrulline linkers).[18]
-
-
Issue 2: Reduced Bystander Effect in Heterogeneous Tumor Models
Question: Our exatecan-based ADC shows potent activity on antigen-positive cells, but we are not observing the expected killing of adjacent antigen-negative cells in our co-culture model. What could be the reason?
Answer: The bystander effect, where the payload released from a target cell kills neighboring non-target cells, is a key advantage of membrane-permeable payloads like exatecan.[19][20] A lack of a significant bystander effect can be due to several factors:
-
Inefficient Payload Release: If the linker is not efficiently cleaved within the target cell, an insufficient amount of exatecan will be released to diffuse to neighboring cells.[19]
-
Troubleshooting:
-
Optimize ADC Design: Consider using a linker that is more susceptible to cleavage by enzymes highly expressed in the target tumor cells.
-
-
-
Low Payload Permeability: While exatecan is known for its good membrane permeability, modifications to the payload during synthesis or release from the linker could potentially reduce this property.[9][19]
-
Troubleshooting:
-
-
Experimental Setup: The ratio of antigen-positive to antigen-negative cells and the density of the cell culture can influence the observed bystander effect.[20]
-
Troubleshooting:
-
Optimize Co-culture Conditions: Vary the ratio of antigen-positive to antigen-negative cells to find the optimal conditions for observing the bystander effect. Ensure the cell density is high enough to allow for proximity between the different cell populations.
-
-
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of Different Exatecan ADC Constructs
| ADC Construct | Target Cell Line | Antigen Expression | IC50 (nM) | Reference |
| Trastuzumab-Exatecan (High DAR, Hydrophobic Linker) | SK-BR-3 (HER2+) | High | 0.5 | [19] |
| Trastuzumab-Exatecan (Optimized DAR, Hydrophilic Linker) | SK-BR-3 (HER2+) | High | 0.8 | [16] |
| Isotype Control-Exatecan | SK-BR-3 (HER2+) | High | >1000 | [4] |
| Trastuzumab-Exatecan | MDA-MB-468 (HER2-) | Low | >30 | [4] |
| Free Exatecan | SK-BR-3 (HER2+) | High | 0.41 | [4] |
| Free Exatecan | MDA-MB-468 (HER2-) | Low | Subnanomolar | [4] |
Table 2: Impact of Efflux Pump Expression on Exatecan ADC Activity
| Cell Line | Target Antigen | MDR1 Expression | ABCG2 Expression | ADC IC50 (nM) | ADC IC50 + Inhibitor (nM) | Reference |
| COLO205 | TROP2 | High | High | Reduced Efficacy | Efficacy Restored | [9] |
| NCI-H1975/C797S | TROP2 | Low | High | Sensitive | Not Applicable | [13] |
Mandatory Visualizations
Caption: Mechanism of action of an exatecan-based ADC.
Caption: Troubleshooting workflow for low ADC cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of exatecan? A1: Exatecan is a potent topoisomerase I inhibitor.[19] It stabilizes the covalent complex between TOP1 and DNA, which prevents the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage during replication and ultimately triggers apoptotic cell death.[10]
Q2: How does linker technology impact the efficacy and resistance of exatecan-based ADCs? A2: The linker is a critical component that dictates the stability and release of exatecan.[16] A stable linker prevents premature release of the payload in circulation, which can cause off-target toxicity.[17][19] The linker must be designed to be cleaved efficiently within the tumor microenvironment or inside the cancer cell to release the active drug.[4] Different linker chemistries, such as dipeptide-based linkers (e.g., valine-citrulline) that are cleaved by lysosomal proteases, are commonly used.[16] The hydrophobicity of the linker can also impact the ADC's physicochemical properties, such as aggregation.[16][23]
Q3: Can exatecan-based ADCs overcome resistance to other ADC payloads? A3: Yes, exatecan-based ADCs have shown the potential to overcome resistance mechanisms that affect other ADCs.[9] For instance, exatecan is often a poor substrate for the MDR1 efflux pump, which can confer resistance to other payloads like auristatins.[9][12] This makes exatecan a promising payload for treating tumors that have developed resistance to other chemotherapies or ADCs.[11]
Q4: What is the importance of the Drug-to-Antibody Ratio (DAR) for exatecan-based ADCs? A4: The Drug-to-Antibody Ratio (DAR) is the average number of exatecan molecules conjugated to a single antibody. A higher DAR can increase the potency of the ADC, but it can also increase its hydrophobicity, leading to aggregation and faster clearance from circulation.[23][24] This can negatively impact the therapeutic window.[19] Therefore, optimizing the DAR is crucial to balance potency and pharmacokinetic properties. Site-specific conjugation technologies can help produce homogeneous ADCs with a defined DAR, improving consistency and therapeutic index.[19]
Experimental Protocols
1. Target-Specific Cytotoxicity Assay (MTT/MTS Assay)
-
Objective: To determine the in vitro potency (IC50) of an exatecan-based ADC on antigen-positive and antigen-negative cell lines.[25][26][27]
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium.
-
Exatecan-based ADC, unconjugated antibody (isotype control), and free exatecan payload.
-
MTT or MTS reagent.
-
96-well plates.
-
Microplate reader.
-
-
Methodology:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6][16]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free exatecan in complete medium. Remove the old medium from the wells and add the different drug concentrations. Include untreated cells as a control.[6]
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).[19]
-
Viability Assessment: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[6]
-
2. In Vitro Co-Culture Bystander Effect Assay
-
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.[6][20]
-
Materials:
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP) or luciferase for identification.[20]
-
Complete cell culture medium.
-
Exatecan-based ADC and controls.
-
96-well plates.
-
High-content imager or flow cytometer.
-
-
Methodology:
-
Cell Seeding: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). Allow the cells to adhere.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 96-144 hours).
-
Data Acquisition: Image the plate using a high-content imager to count the number of viable GFP-positive (Ag-) cells, or use flow cytometry to quantify the live and dead populations of each cell type.
-
Data Analysis: Determine the percentage of viability of the Ag- cells in the presence of the ADC compared to untreated controls. A significant decrease in the viability of Ag- cells indicates a bystander effect.
-
3. ADC Internalization Assay (pH-Sensitive Dye)
-
Objective: To quantify the rate and extent of ADC internalization into target cells.[6][7][28]
-
Materials:
-
Target antigen-positive cell line.
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo).
-
Control unlabeled antibody.
-
96-well plates or flow cytometry tubes.
-
Flow cytometer or high-content imaging system.
-
-
Methodology:
-
Cell Preparation: Harvest and seed cells in a 96-well plate or prepare a cell suspension for flow cytometry.
-
Treatment: Treat the cells with the fluorescently labeled ADC and control antibody for various time points (e.g., 0, 2, 6, 24 hours) at 37°C.[6]
-
Data Acquisition: Measure the fluorescence intensity using a high-content imaging system or a flow cytometer. The pH-sensitive dye will fluoresce brightly in the acidic environment of the endosomes and lysosomes upon internalization.[7]
-
Data Analysis: Quantify the increase in fluorescence over time, which corresponds to the extent of ADC internalization.[6]
-
References
- 1. blog.championsoncology.com [blog.championsoncology.com]
- 2. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. oaepublish.com [oaepublish.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. agilent.com [agilent.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.sg]
Technical Support Center: Enhancing the Bystander Killing Effect of MC-GGFG-Exatecan
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving MC-GGFG-Exatecan. Our aim is to help you overcome common challenges and optimize the potent bystander killing effect of this antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its bystander effect?
This compound is an antibody-drug conjugate that consists of a monoclonal antibody linked to the cytotoxic payload, exatecan (B1662903), via a protease-cleavable linker (MC-GGFG).[1] Exatecan is a potent topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA complex, it induces DNA strand breaks, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[2][3]
The bystander effect is a crucial feature of certain ADCs, allowing them to kill not only the target antigen-positive tumor cells but also adjacent antigen-negative cells.[4] This occurs when the exatecan payload, released from the ADC within the target cell, diffuses into neighboring cells, thereby extending its cytotoxic activity.[5] The GGFG linker is designed to be cleaved by lysosomal enzymes, such as cathepsins, which are often highly expressed in the tumor microenvironment, facilitating the release of exatecan.[6][7][8]
Q2: What are the key factors influencing the bystander killing effect of this compound?
Several factors critically influence the efficiency of the bystander effect:
-
Linker Stability and Cleavage: The MC-GGFG linker must be stable in circulation to prevent premature payload release and associated systemic toxicity.[9] Efficient cleavage by proteases like cathepsin B within the tumor microenvironment or inside the target cell is essential for releasing the exatecan payload.[7][10]
-
Payload Permeability: The released exatecan must be able to cross cell membranes to affect neighboring cells. Its physicochemical properties, such as hydrophobicity and charge, play a significant role in its permeability.[11]
-
Drug-to-Antibody Ratio (DAR): The DAR, or the number of exatecan molecules per antibody, can impact the ADC's potency and pharmacokinetic properties. A higher DAR can increase the payload delivery to the target cell but may also lead to aggregation and faster clearance.[7][11]
-
Antigen Expression Levels: Higher antigen expression on target cells can lead to increased internalization of the ADC and a more pronounced bystander effect.[12][13]
Q3: We are observing a low Drug-to-Antibody Ratio (DAR) in our this compound conjugate. What could be the cause and how can we improve it?
A low DAR can be attributed to several factors, including inefficient conjugation chemistry, steric hindrance at the conjugation site, or issues with the antibody itself. To troubleshoot this, consider the following:
-
Optimize Conjugation Conditions: Review and optimize the pH, temperature, and incubation time of your conjugation reaction.
-
Antibody Preparation: Ensure the antibody is properly prepared, for instance, by ensuring complete reduction of disulfide bonds if you are using thiol-based conjugation.
-
Linker Design: If steric hindrance is suspected, consider using a linker with a longer spacer arm.
-
Analytical Characterization: Accurately determine the DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
Q4: Our this compound ADC is showing signs of aggregation. What are the potential causes and solutions?
ADC aggregation is a common issue, often driven by the hydrophobicity of the payload and linker.[7][15] Aggregation can reduce efficacy and increase the risk of immunogenicity.
-
Hydrophobicity: The hydrophobic nature of exatecan can lead to aggregation, especially at a high DAR.[11]
-
Formulation: Suboptimal buffer conditions (pH, salt concentration) can promote aggregation.
-
Storage: Improper storage temperatures can also contribute to aggregation.
To mitigate aggregation, you can:
-
Incorporate Hydrophilic Linkers: Using linkers containing hydrophilic moieties like polyethylene (B3416737) glycol (PEG) or polysarcosine can help to mask the hydrophobicity of the payload.[15][16]
-
Optimize DAR: Aim for the lowest effective DAR to minimize hydrophobicity-driven aggregation.[17]
-
Formulation Optimization: Screen different buffer compositions and excipients to find a formulation that stabilizes the ADC.
-
Storage Conditions: Adhere to recommended storage temperatures, typically -20°C to -80°C.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Weak Bystander Killing Effect in Co-Culture Assays
| Potential Cause | Troubleshooting Step |
| Inefficient Linker Cleavage | Verify the expression and activity of relevant proteases (e.g., Cathepsin B) in the target cell line. Perform a linker cleavage assay to confirm payload release. |
| Low Payload Permeability | Assess the membrane permeability of the released exatecan using a Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Suboptimal Co-culture Conditions | Optimize the ratio of antigen-positive to antigen-negative cells. Ensure a sufficient incubation period (e.g., 72-120 hours) to allow for payload release and diffusion. |
| Cell Line Resistance | Confirm the sensitivity of the bystander cell line to free exatecan in a separate cytotoxicity assay. |
Issue 2: High Background Cytotoxicity in Antigen-Negative Cells
| Potential Cause | Troubleshooting Step |
| Premature Linker Cleavage in Media | Perform a plasma stability assay to assess the stability of the ADC linker in a physiological environment. |
| Non-specific Uptake of ADC | Use a non-targeting ADC control to determine the level of non-specific internalization and cytotoxicity. |
| High ADC Concentration | Titrate the ADC concentration to a level that is cytotoxic to antigen-positive cells but has minimal direct effect on antigen-negative cells. |
Data Presentation
Table 1: Physicochemical Properties of Exatecan and Related Compounds
| Compound | Molecular Weight (Da) | Solubility | LogP | Reference(s) |
| Exatecan Mesylate | 531.6 | DMSO: soluble, H₂O: 10 mg/mL (with heating) | 1.67 - 3.29 (predicted) | [11][18][19][20] |
| Deruxtecan (DXd) | 1039.44 (for C₅₂H₅₆FN₉O₁₃) | - | -0.4 (predicted) | [21] |
| This compound | ~1383 | DMSO: ≥ 100 mg/mL | - | [17] |
Table 2: In Vitro Efficacy of Exatecan-Based ADCs
| ADC | Target | Cell Line | IC₅₀ (nM) | Reference(s) |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | KPL-4 (HER2+) | 0.1097 | [22] |
| Patritumab Deruxtecan | HER3 | - | - | [2] |
| Datopotamab Deruxtecan | TROP2 | - | - | [2] |
| Novel Exatecan-ADC (Polysarcosine linker) | HER2 | NCI-N87 (gastric) | - | [16] |
Table 3: Quantitative Analysis of Bystander Effect
| Antigen-Positive Cell Line | HER2 Expression | Bystander Effect Coefficient (φBE) | Reference(s) |
| MCF7 | Low | 1% | [13] |
| MDA-MB-453 | Moderate | 3.6% | [13] |
| SKBR3 | High | 12% | [13] |
| N87 | High | 16% | [13] |
| BT474 | High | 41% | [13] |
Mandatory Visualization
Experimental Protocols
Co-culture Bystander Effect Assay
This assay quantifies the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.[23][24]
Materials:
-
Antigen-positive target cells (e.g., HER2-positive SK-BR-3)
-
Antigen-negative bystander cells engineered to express a fluorescent protein (e.g., GFP-MCF7)
-
Complete cell culture medium
-
This compound ADC
-
Non-targeting control ADC
-
96-well, clear-bottom, black-walled plates
-
Fluorescence plate reader or high-content imaging system
Methodology:
-
Cell Seeding:
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the this compound ADC and a non-targeting control ADC.
-
The chosen concentrations should be cytotoxic to the antigen-positive cells while having minimal direct effect on the antigen-negative cells in monoculture.[23]
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72-120 hours).[19]
-
-
Data Acquisition and Analysis:
-
Measure the viability of the antigen-negative (GFP-positive) cells using a fluorescence plate reader or high-content imaging system.
-
The reduction in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC, compared to controls, indicates the bystander effect.
-
The Bystander Effect Coefficient (φBE) can be calculated to quantify the effect.[13]
-
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a secreted, stable cytotoxic agent.[25]
Materials:
-
Antigen-positive target cells
-
Antigen-negative bystander cells
-
Complete cell culture medium
-
This compound ADC
-
24-well and 96-well plates
-
Cell viability assay kit (e.g., CellTiter-Glo® or MTT)
Methodology:
-
Preparation of Conditioned Medium:
-
Seed antigen-positive cells in a 24-well plate and allow them to adhere.
-
Treat the cells with the this compound ADC at a concentration known to be cytotoxic. Include an untreated control.
-
Incubate for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge to remove cell debris and filter-sterilize.
-
-
Treatment of Bystander Cells:
-
Seed antigen-negative cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and replace it with the collected conditioned medium.
-
-
Incubation and Analysis:
-
Incubate the bystander cells for 48-72 hours.
-
Assess cell viability using a standard assay. A significant decrease in viability in cells treated with conditioned medium from ADC-treated antigen-positive cells indicates a bystander effect.[26]
-
Drug-to-Antibody Ratio (DAR) Determination by HIC-UV
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linkers.[][28]
Methodology:
-
Chromatographic System:
-
LC System: Agilent 1290 Infinity II Bio LC System or similar.[28]
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).[29]
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Separation:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample and elute with a linear gradient from high to low salt concentration (decreasing percentage of Mobile Phase A).
-
-
Data Analysis:
-
The different DAR species (e.g., DAR0, DAR2, DAR4, etc.) will elute as separate peaks.
-
Calculate the average DAR by determining the weighted average of the peak areas of the different drug-loaded species.[][30]
-
Drug-to-Antibody Ratio (DAR) Determination by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more precise determination of the DAR and drug load distribution.[14][31][32]
Methodology:
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after reduction to separate heavy and light chains. Deglycosylation can also be performed to simplify the mass spectrum.[14]
-
-
LC-MS System:
-
LC System: UHPLC system (e.g., Agilent 1290 Infinity II).[31]
-
MS System: High-resolution mass spectrometer (e.g., Agilent 6550 Q-TOF).
-
Column: Reversed-phase column for desalting and separation.
-
-
Data Acquisition:
-
Acquire the mass spectrum of the eluting ADC species.
-
-
Data Analysis:
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. books.rsc.org [books.rsc.org]
- 9. MC-GGFG-DX8951 | inhibitor/agonist | CAS 1600418-29-8 | Buy MC-GGFG-DX8951 from Supplier InvivoChem [invivochem.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ≥98% (HPLC), topoisomerase-I inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 19. caymanchem.com [caymanchem.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. Deruxtecan-d6 | C52H56FN9O13 | CID 163408772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. agilent.com [agilent.com]
- 26. benchchem.com [benchchem.com]
- 28. agilent.com [agilent.com]
- 29. waters.com [waters.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. lcms.cz [lcms.cz]
- 32. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to Exatecan-Based Antibody-Drug Conjugates: Profiling MC-GGFG-Exatecan and its Contemporaries
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of MC-GGFG-Exatecan and other prominent exatecan-based antibody-drug conjugates (ADCs). Supported by preclinical experimental data, this document delves into their cytotoxic potential, in vivo efficacy, and pharmacokinetic profiles to inform future research and development decisions.
Exatecan (B1662903), a potent topoisomerase I inhibitor, has emerged as a key payload in the development of next-generation ADCs. Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, leading to DNA double-strand breaks and subsequent cancer cell apoptosis. This potent anti-tumor activity has led to the development of several exatecan-based ADCs, each with unique linkers and antibody targets designed to optimize therapeutic efficacy and safety. This guide will compare a trastuzumab-based ADC featuring the this compound drug-linker with other notable exatecan-based ADCs, including the approved and investigational agents Trastuzumab Deruxtecan (B607063) (T-DXd) and OBI-992.
Mechanism of Action of Exatecan-Based ADCs
Exatecan-based ADCs exert their cytotoxic effects through a targeted delivery mechanism. The antibody component of the ADC binds to a specific antigen on the surface of cancer cells, leading to the internalization of the ADC-antigen complex. Once inside the cell, the linker is cleaved by intracellular enzymes, releasing the exatecan payload. Exatecan then inhibits topoisomerase I, a crucial enzyme for DNA replication and repair, ultimately causing cell death.
Performance Comparison of Exatecan-Based ADCs
The efficacy of exatecan-based ADCs is influenced by the antibody, linker technology, and the specific exatecan derivative used. The following tables summarize key preclinical data for a selection of these ADCs.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Trastuzumab-MC-GGFG-Exatecan | SK-BR-3 (HER2-positive) | HER2 | 0.41 ± 0.05 | [1] |
| MDA-MB-468 (HER2-negative) | HER2 | >30 | [1] | |
| Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 (HER2-positive) | HER2 | 0.04 ± 0.01 | [1] |
| NCI-N87 (HER2-positive) | HER2 | Calculated in 1 of 49 cell lines | [2][3] | |
| Gastric Cancer Cell Lines (49 total) | HER2 | Calculated in 30 of 49 cell lines | [2][3] | |
| OBI-992 | NCI-N87 (TROP2-high) | TROP2 | Not specified | [4] |
| Free Exatecan | Various Cancer Cell Lines | - | Subnanomolar | [1] |
In Vivo Efficacy: Xenograft Models
Xenograft models, where human tumor cells are implanted in immunocompromised mice, are crucial for evaluating the in vivo anti-tumor activity of ADCs.
| ADC | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-MC-GGFG-Exatecan | Not specified | Not specified | Not specified | |
| Trastuzumab Deruxtecan (T-DXd) | NCI-N87 (Gastric Cancer) | 10 mg/kg, single dose | T/C = -6.08% | [5] |
| Capan-1 (Pancreatic Cancer, HER2-low) | 10 mg/kg, single dose | T/C = -96.1% | [5] | |
| OBI-992 | NCI-N87 (Gastric Cancer) | 3 mg/kg, single dose | 110% | [4] |
Pharmacokinetic Parameters
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug. Key parameters include clearance (CL), volume of distribution (Vd), and half-life (t1/2).
| ADC | Species | Key Findings | Reference |
| Trastuzumab-MC-GGFG-Exatecan | Not specified | Data not available | |
| Trastuzumab Deruxtecan (T-DXd) | Cynomolgus Monkey | Non-linear PK; clearance decreased with increasing doses. Low systemic exposure to free DXd. | [6][7] |
| HER2+ NCI-N87 Tumor-bearing Mice | Plasma AUC: 342.6 ug/ml*day; t1/2: 3.5 days | [5] | |
| OBI-992 | Sprague-Dawley Rat | Lower Cmax and AUC of free payload compared to Dato-DXd, suggesting better stability. | [8][9] |
Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Treat cells with serial dilutions of the ADC or control articles.
-
Incubation: Incubate the plates for 72-120 hours.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Measurement: Shake the plates for 2 minutes and then incubate at room temperature for 10 minutes. Measure the luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.[1]
In Vivo Efficacy Study (Xenograft Model)
These studies assess the anti-tumor activity of an ADC in a living organism.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) into immunocompromised mice.[10]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer the ADC intravenously at specified doses.[5][11]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) or the ratio of the mean tumor volume of the treated group (T) to the control group (C) (T/C %).[5]
Pharmacokinetic Analysis
This analysis measures the concentration of the ADC and its payload in biological fluids over time.
-
Dosing: Administer a single intravenous dose of the ADC to the animal model (e.g., mice or monkeys).[6][12]
-
Sample Collection: Collect blood samples at various time points post-dosing.
-
Sample Processing: Process blood to obtain plasma or serum.
-
Bioanalysis:
-
Total Antibody/ADC: Quantify using an enzyme-linked immunosorbent assay (ELISA).
-
Free Payload: Quantify using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
-
Data Analysis: Calculate pharmacokinetic parameters such as AUC, clearance, and half-life using appropriate software.[5][6]
References
- 1. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. OBI-992, a Novel TROP2-Targeted Antibody–Drug Conjugate, Demonstrates Antitumor Activity in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. Antitumor activity of trastuzumab in combination with chemotherapy in human gastric cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Exatecan-Based Antibody-Drug Conjugates: MC-GGFG-Exatecan vs. Trastuzumab Deruxtecan (T-DXd)
This guide provides a detailed comparison of the antibody-drug conjugate (ADC) payload-linker system, MC-GGFG-Exatecan, and the clinically approved ADC, Trastuzumab deruxtecan (B607063) (T-DXd, Enhertu®). The comparison focuses on their mechanisms of action, components, and available efficacy data to inform researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. Both this compound and Trastuzumab deruxtecan are centered around a potent topoisomerase I inhibitor payload, exatecan (B1662903) or its derivative. T-DXd is a HER2-directed ADC that has demonstrated significant clinical activity in various solid tumors[1][2][3]. This compound represents a payload-linker conjugate used in the development of novel ADCs[4][5][6]. While direct head-to-head clinical data for a specific ADC utilizing this compound against T-DXd is not available, a comparison of their components and preclinical findings offers valuable insights.
Mechanism of Action
Both T-DXd and ADCs developed with this compound share a similar fundamental mechanism of action. The process begins with the binding of the ADC's monoclonal antibody to its target antigen on the tumor cell surface, leading to internalization. Inside the cell, the linker is cleaved, releasing the cytotoxic payload. The payload then inhibits topoisomerase I, an enzyme crucial for DNA replication and repair, leading to DNA damage and ultimately, apoptotic cell death[1][2][7][8]. A key feature of these exatecan-based payloads is their membrane permeability, which allows them to diffuse into neighboring tumor cells and induce a "bystander effect," killing cancer cells that may not express the target antigen[2][7].
Signaling Pathway Diagram
Caption: General mechanism of action for exatecan-based ADCs.
Component Comparison
The efficacy and safety of an ADC are determined by its three main components: the antibody, the linker, and the cytotoxic payload.
| Component | This compound | Trastuzumab Deruxtecan (T-DXd) |
| Antibody | Variable (designed to be conjugated to a specific monoclonal antibody) | Trastuzumab (a humanized anti-HER2 monoclonal antibody)[7][9] |
| Linker | MC-GGFG (a protease-cleavable tetrapeptide linker)[4][5][6] | GGFG (a protease-cleavable tetrapeptide linker) with a self-immolative spacer[10][11] |
| Payload | Exatecan (a potent DNA topoisomerase I inhibitor)[4][5] | Deruxtecan (DXd), a derivative of exatecan[7][12] |
| Drug-to-Antibody Ratio (DAR) | Variable (dependent on conjugation process) | Approximately 8[1][10] |
Efficacy Data
Trastuzumab Deruxtecan (T-DXd) Clinical Efficacy
T-DXd has demonstrated significant efficacy across a range of HER2-expressing solid tumors in multiple clinical trials.
Table 1: Selected Clinical Trial Data for Trastuzumab Deruxtecan (T-DXd)
| Trial Name | Cancer Type | Patient Population | Key Efficacy Results |
| DESTINY-Breast04 | HER2-Low Metastatic Breast Cancer | Previously treated | Statistically significant and clinically meaningful improvement in Progression-Free Survival (PFS) and Overall Survival (OS) compared to chemotherapy[13]. |
| DESTINY-Breast03 | HER2-Positive Unresectable/Metastatic Breast Cancer | Previously treated with an anti-HER2 regimen | Superior PFS compared to trastuzumab emtansine[13]. |
| DESTINY-Breast09 | HER2-Positive Locally Advanced or Metastatic Breast Cancer | First-line treatment | Reduced the risk of disease progression or death by 44% when combined with pertuzumab. Median PFS of 40.7 months[14]. |
| DESTINY-Lung02 | HER2-Mutant Metastatic Non-Small Cell Lung Cancer (NSCLC) | Previously treated | Confirmed Objective Response Rate (ORR) of 49.0% (5.4 mg/kg dose) and 56.0% (6.4 mg/kg dose). Median PFS of 9.9 months and 15.4 months, respectively[15]. |
| Phase I Study (Tamura et al.) | Advanced HER2-Positive Breast Cancer | Previously treated with trastuzumab emtansine | Confirmed ORR of 59.5% and a median PFS of 22.1 months[16]. |
This compound and Novel Exatecan-Based ADCs Preclinical Data
Direct clinical efficacy data for an ADC using the this compound construct is not publicly available. However, preclinical studies on novel exatecan-based ADCs provide some insights into their potential. One study developed novel HER2-targeting conjugates using exatecan and an optimized linker. These novel conjugates demonstrated potent and specific cytotoxicity against HER2-overexpressing cancer cells[17]. In vitro, these new exatecan-based immunoconjugates showed cytotoxic activity at nanomolar to subnanomolar concentrations on HER2-positive SK-BR-3 cells, while T-DXd also selectively killed these cells[11]. Another study comparing a novel exatecan-linker platform to T-DXd in a xenograft model showed comparable tumor inhibition[18].
Experimental Protocols
General In Vitro Cytotoxicity Assay Protocol
This protocol outlines a standard method to assess the cytotoxic effect of ADCs on cancer cell lines.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Detailed Steps:
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured under standard conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay that quantifies ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
General Xenograft Model Protocol for In Vivo Efficacy
This protocol describes a standard method for evaluating the anti-tumor activity of ADCs in an animal model.
Caption: Workflow for a typical in vivo xenograft study.
Detailed Steps:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into different treatment groups (e.g., vehicle control, ADC, comparator drug).
-
Treatment: The ADCs and control agents are administered, typically via intravenous injection, at specified doses and schedules.
-
Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
Conclusion
Trastuzumab deruxtecan has established itself as a highly effective therapeutic for HER2-expressing cancers, with a wealth of clinical data supporting its use. The this compound system represents a promising platform for the development of novel ADCs. Both utilize a potent topoisomerase I inhibitor payload and a cleavable linker strategy. While T-DXd's payload is a derivative of exatecan, the fundamental mechanism of action is conserved. Future research, including head-to-head preclinical studies and eventual clinical trials of ADCs using the this compound linker-payload, will be necessary to fully elucidate their comparative efficacy and safety profiles. The optimization of linker technology and payload delivery remains a key area of investigation in the ongoing effort to improve the therapeutic window of ADCs.
References
- 1. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Study Shows Trastuzumab Deruxtecan Improves Survival for Patients with HER2-positive Metastatic Breast Cancer | Yale School of Medicine [medicine.yale.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Medchemexpress LLC HY-114233 10mg , this compound CAS:1600418-29-8 Purity:>98%, | Fisher Scientific [fishersci.com]
- 6. MC-GGFG-DX8951 | Drug-Linker Conjugates for ADC | TargetMol [targetmol.com]
- 7. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 8. benchchem.com [benchchem.com]
- 9. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 10. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Trastuzumab Deruxtecan With Pertuzumab May Delay Cancer Growth for Some Patients with HER2-Positive Advanced Breast Cancer - ASCO [asco.org]
- 15. Trastuzumab Deruxtecan in Patients With HER2-Mutant Metastatic Non–Small-Cell Lung Cancer: Primary Results From the Randomized, Phase II DESTINY-Lung02 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation of Exatecan-Based Antibody-Drug Conjugates in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of antibody-drug conjugates (ADCs) utilizing the potent topoisomerase I inhibitor, exatecan (B1662903), within patient-derived xenograft (PDX) models. As the landscape of targeted cancer therapy evolves, exatecan-based ADCs are emerging as a promising class of therapeutics. Their efficacy, particularly when paired with cleavable linkers like MC-GGFG, is a subject of intense preclinical investigation. This document summarizes key performance data from preclinical studies, offers detailed experimental protocols, and presents visual diagrams of the underlying biological mechanisms and experimental workflows to support further research and development in this area.
Mechanism of Action: The MC-GGFG-Exatecan Conjugate
The this compound system is a sophisticated drug delivery platform designed to selectively target and eliminate cancer cells. It consists of three key components: a monoclonal antibody (MC), a cleavable linker (GGFG), and the cytotoxic payload (exatecan).
The antibody component is engineered to bind to a specific tumor-associated antigen, ensuring that the ADC is delivered preferentially to cancer cells. Following binding and internalization into the tumor cell, the tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), is designed to be stable in the bloodstream but susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1] This cleavage releases the exatecan payload directly inside the cancer cell.
Exatecan is a potent derivative of camptothecin (B557342) and functions as a topoisomerase I inhibitor.[1][2] Topoisomerase I is a nuclear enzyme critical for DNA replication and transcription, as it relieves torsional stress by creating single-strand breaks in the DNA. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3][4] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[3][4]
Signaling Pathway of Topoisomerase I Inhibition by Exatecan
Caption: Topoisomerase I Inhibition Pathway by Exatecan.
Efficacy of Exatecan-Based ADCs in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered a more clinically relevant preclinical model than traditional cell line-derived xenografts. PDX models better recapitulate the heterogeneity and microenvironment of human tumors, providing a more accurate assessment of an investigational drug's anti-tumor activity.[5]
Several preclinical studies have demonstrated the potent anti-tumor activity of exatecan-based ADCs in various PDX models. While specific data for an ADC with the precise this compound configuration is not always detailed in published literature, the collective evidence from studies using exatecan as a payload highlights its significant therapeutic potential.
Comparative Antitumor Activity of Exatecan-Based ADCs in PDX Models
| ADC Target | ADC Name | PDX Model | Comparator(s) | Key Findings |
| PSMA | ADCT-241 | Prostate Cancer | Benchmark ADC (MMAF payload) | Potent and specific anti-tumor activity observed. Comparable tumor suppression to the benchmark ADC in one model. |
| Nectin-4 | ETx-22 | Urothelial, Ovarian, Cervical, Triple-Negative Breast Cancer | Enfortumab vedotin (MMAE payload), Chemotherapy | Consistently superior anti-tumor activity compared to comparators, including in MMAE-resistant models. |
| TROP2 | OBI-992 | Non-Small Cell Lung Cancer (CDX) | Datopotamab deruxtecan (B607063) (Dato-DXd) | Favorable pharmacokinetic profile and better anti-tumor activity in a model with high expression of breast cancer resistance protein. |
| HER2 | T- moiety-exatecan ADC | Colon and Lung Cancer | DXd/SN-38 ADCs | Overcame resistance to DXd/SN-38 ADCs in low-target-expression and multidrug-resistant PDX and organoid models.[6] |
| EMP2 | FK002-exatecan | Lung Cancer | IgG-exatecan (control) | Remarkably reduced tumor growth in PDX models with high EMP2 expression. |
Note: The linker technology in these ADCs may vary. CDX refers to cell line-derived xenograft.
These studies collectively suggest that exatecan-based ADCs exhibit potent and often superior anti-tumor efficacy across a range of cancer types in preclinical models. The ability to overcome resistance to other ADC payloads, such as MMAE and DXd, is a particularly noteworthy advantage.[6][7]
Experimental Protocols for PDX Model Validation
The following provides a generalized methodology for the validation of an ADC's activity in PDX models, based on common practices described in preclinical oncology research.
PDX Model Establishment and Expansion
-
Tumor Tissue Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid gamma or similar strains).
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Passaging: Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested and passaged into new cohorts of mice for expansion and subsequent efficacy studies.
ADC Efficacy Study in PDX Models
-
Study Enrollment: Mice with established tumors of a specific size (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
Treatment Administration: The investigational ADC (e.g., an anti-HER2-MC-GGFG-Exatecan), a vehicle control, and any comparator agents are administered to their respective groups, typically via intravenous injection. Dosing schedules can vary (e.g., a single dose, or weekly for several weeks).
-
Tumor Growth and Body Weight Monitoring: Tumor volume and the body weight of the mice are measured two to three times per week to assess efficacy and toxicity, respectively.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to quantify the anti-tumor effect of the treatment. Statistical analyses are performed to determine the significance of the observed differences between treatment groups.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., immunohistochemistry for markers of DNA damage or apoptosis) and biomarker discovery.
Experimental Workflow for PDX-based ADC Validation
Caption: Generalized Experimental Workflow for ADC Validation in PDX Models.
Conclusion
The validation of this compound and other exatecan-based ADCs in patient-derived xenograft models provides compelling evidence for their potential as highly effective cancer therapeutics. The superior potency of exatecan, combined with the targeted delivery afforded by the ADC platform and the controlled release mediated by cleavable linkers, offers a promising strategy to improve upon existing cancer treatments. The use of clinically relevant PDX models is crucial in the preclinical evaluation of these next-generation ADCs, helping to identify responsive patient populations and de-risk clinical development. Further investigation into the nuances of linker technology and the identification of predictive biomarkers will continue to refine the application of exatecan-based ADCs in precision oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: MC-GGFG-Exatecan vs. SN-38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-supported comparison of two prominent topoisomerase I inhibitor payloads used in antibody-drug conjugates (ADCs): the exatecan (B1662903) derivative delivered via an MC-GGFG linker and SN-38, the active metabolite of irinotecan (B1672180). This analysis is intended to inform preclinical and clinical research decisions by presenting a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Introduction to Payloads and Linkers
Antibody-drug conjugates are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The choice of both the payload and the linker, which connects the payload to the antibody, is critical to the ADC's therapeutic index.
MC-GGFG-Exatecan: This ADC platform employs exatecan, a highly potent, synthetic derivative of camptothecin.[1] It is connected to the antibody via a maleimidocaproyl (MC) spacer and a Gly-Gly-Phe-Gly (GGFG) peptide sequence.[2][3] This linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2][4]
SN-38 ADCs: SN-38 is the active metabolite of the chemotherapy drug irinotecan and is significantly more potent than its parent compound.[5][6] Various linkers have been employed for SN-38-based ADCs, a notable example being the hydrolyzable CL2A linker used in Sacituzumab Govitecan. This type of linker is designed for cleavage under acidic conditions, such as those found in lysosomes.[6]
Mechanism of Action: Topoisomerase I Inhibition
Both exatecan and SN-38 exert their cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[1] Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks.[1] Exatecan and SN-38 bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[1] This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Assay [iqbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Assessing the Therapeutic Index of MC-GGFG-Exatecan Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the MC-GGFG-Exatecan platform against other ADC alternatives. The focus is on the therapeutic index, a critical measure of a drug's safety and efficacy. Experimental data from preclinical and clinical studies are presented to support an objective evaluation.
Introduction to this compound ADCs
This compound ADCs are a promising class of targeted cancer therapies. They are comprised of three key components: a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic payload, exatecan (B1662903), and a cleavable linker, MC-GGFG. Exatecan is a topoisomerase I inhibitor that induces cancer cell death by causing DNA strand breaks and replication arrest.[1] The maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker is designed to be stable in circulation and release the exatecan payload upon cleavage by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[2] This targeted delivery system aims to maximize the cytotoxic effect on cancer cells while minimizing systemic toxicity, thereby improving the therapeutic index.[3][4]
Mechanism of Action and Signaling Pathway
The therapeutic action of an this compound ADC begins with the antibody binding to its target antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex into the cell through endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases lead to the cleavage of the GGFG linker. This releases the active exatecan payload into the cytoplasm. Exatecan then intercalates into the DNA and inhibits topoisomerase I, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Mechanism of Action of this compound ADC
Comparative Performance Data
The therapeutic index of an ADC is determined by the ratio of the maximum tolerated dose (MTD) to the minimal effective dose (MED). A higher therapeutic index indicates a safer and more effective drug. Preclinical studies have shown that exatecan-based ADCs exhibit a favorable therapeutic index compared to other topoisomerase I inhibitor-based ADCs, such as those utilizing DXd (a derivative of exatecan) and SN-38.
In Vitro Cytotoxicity
The potency of ADCs is often evaluated by their half-maximal inhibitory concentration (IC50) in cancer cell lines.
| ADC Platform | Target | Cell Line | IC50 (nM) |
| Anti-HER2-MC-GGFG-Exatecan | HER2 | SK-BR-3 (HER2-positive) | 0.41 ± 0.05 |
| MDA-MB-468 (HER2-negative) | > 30 | ||
| Trastuzumab deruxtecan (B607063) (T-DXd) | HER2 | SK-BR-3 (HER2-positive) | Subnanomolar range |
| Free Exatecan | - | SK-BR-3 | Subnanomolar range |
| - | MDA-MB-468 | Subnanomolar range |
Data synthesized from preclinical studies.[5] Note: Direct head-to-head IC50 values for this compound vs. other specific linkers with the same antibody and payload are not always available in a single study. The data presented reflects the high potency of exatecan-based conjugates against target-positive cells.
In Vivo Efficacy in Xenograft Models
The antitumor activity of ADCs is assessed in animal models, typically by measuring tumor growth inhibition (TGI).
| ADC | Dose (mg/kg) | Xenograft Model | Tumor Growth Inhibition (%) |
| XB010 (5T4-targeting ADC with MMAE payload) | 5-10 | Breast Cancer Xenograft | 80-99 |
| Erbitux-vc-PAB-MMAE | Not Specified | A549 Lung Cancer Xenograft | Significant inhibition |
| Anti-FRα-ZD06519 (novel camptothecin) | <10 | CDX models | Effective |
Data from various preclinical studies.[6][7][8] A direct comparison with an this compound ADC in the same models was not available in the searched literature. However, the data indicates the potent in vivo activity of various ADC platforms.
Toxicity Profile in Non-Human Primates
Toxicity studies in non-human primates are crucial for predicting the safety profile in humans.
| ADC Platform | Dose (mg/kg) | Key Toxicities Observed |
| XB010 (MMAE payload) | up to 25 | Tolerated |
| Anti-FRα-ZD06519 (novel camptothecin) | ≥30 | Tolerated |
| General Topoisomerase I inhibitor ADCs | Variable | Hematological and gastrointestinal toxicities |
Data synthesized from preclinical toxicology studies.[6][7][9] The toxicity of ADCs is often payload-dependent.[9][10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for In Vitro Cytotoxicity (MTT) Assay
Protocol:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[1][11]
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control antibody, and the free payload. Replace the culture medium with the ADC dilutions.[1]
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.[1]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Protocol:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.[13]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity of the labeled antigen-negative cells using a fluorescence plate reader.[1]
-
Data Analysis: Normalize the fluorescence intensity of treated wells to untreated controls to determine the viability of the antigen-negative cells. A decrease in viability indicates a bystander effect.[1]
In Vivo Efficacy Study (Xenograft Model)
These studies assess the anti-tumor activity of ADCs in a living organism.
Workflow for In Vivo Efficacy Study
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[15]
-
Tumor Growth and Randomization: Allow tumors to grow to a specified size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.[6]
-
ADC Administration: Administer the ADC, vehicle control, and isotype control ADC to the respective groups, typically via intravenous injection.[15]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[15]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.[15]
Conclusion
This compound ADCs represent a promising platform in the development of targeted cancer therapies. The combination of a highly potent topoisomerase I inhibitor payload, exatecan, with a stable and selectively cleavable linker, MC-GGFG, offers the potential for an improved therapeutic index. Preclinical data suggests high potency and specificity of exatecan-based conjugates. Further head-to-head comparative studies with other ADC platforms will be crucial to fully elucidate the clinical advantages of this compound ADCs. The experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of this and other ADC technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Toxicity Profiles of Antibody–Drug Conjugates: Synthesis and Graphical Insights to Optimize Patient-Centered Treatment Strategies for HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Toxicity Profile of Approved ADCs [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Navigating Cross-Reactivity: A Comparative Guide to MC-GGFG-Exatecan Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the cross-reactivity profiles of antibody-drug conjugates (ADCs) featuring the MC-GGFG-Exatecan linker-payload system. This guide provides a comparative look at its performance against alternative platforms, supported by experimental data, to inform the rational design and preclinical assessment of next-generation targeted cancer therapies.
The specificity of an antibody-drug conjugate (ADC) is paramount to its therapeutic index, dictating its ability to eradicate tumor cells while sparing healthy tissues. A critical aspect of preclinical evaluation is the assessment of cross-reactivity, which identifies potential on-target, off-tumor toxicities and off-target binding. This guide focuses on ADCs utilizing the this compound linker-payload system, a combination that leverages a potent topoisomerase I inhibitor, exatecan (B1662903), with a protease-cleavable linker.
Understanding the this compound System
The this compound system is comprised of three key components: a monoclonal antibody (mAb) for targeting, the cytotoxic payload exatecan, and the MC-GGFG linker that connects them. Exatecan, a highly potent derivative of camptothecin, induces cancer cell death by inhibiting DNA topoisomerase I.[1] The linker, featuring a maleimidocaproyl (MC) spacer and a Gly-Gly-Phe-Gly (GGFG) peptide sequence, is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[2][3] This targeted release mechanism is intended to concentrate the cytotoxic payload at the tumor site, minimizing systemic exposure.[4][5]
Cross-Reactivity Assessment: A Multi-Faceted Approach
Evaluating the cross-reactivity of an this compound conjugated antibody involves a series of in vitro and in vivo studies designed to predict its binding profile in humans. Key experimental approaches include immunohistochemistry (IHC) on a panel of normal human and non-human primate tissues, and in vitro cytotoxicity assays against various cell lines.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
IHC is the gold standard for assessing the binding of an ADC to a wide array of normal tissues, providing crucial information on potential off-target liabilities.[6] These studies are typically conducted on a comprehensive panel of fresh-frozen human tissues as recommended by regulatory agencies like the FDA and EMA.[7][8] Due to the high homology with human tissues, cynomolgus monkey tissues are often used as a relevant non-clinical species for safety assessment.[9]
While specific public data on the comprehensive tissue cross-reactivity of an this compound ADC across a full tissue panel is limited, preclinical toxicology studies on various exatecan-based ADCs in cynomolgus monkeys have been conducted. These studies provide insights into the overall safety profile and potential target organs for toxicity. For instance, a GLP toxicology study of an anti-HER2 ADC, SHR-A1811, which utilizes a novel exatecan payload, determined a highest non-severely toxic dose (HNSTD) in cynomolgus monkeys, with the thymus identified as the main target organ.[10] Another study with an anti-CEACAM5 exatecan conjugate, M9140, found that pathological findings were primarily confined to gastrointestinal and hematolymphoid tissues, consistent with the known toxicity profile of exatecan.[11][12]
Table 1: Representative IHC Cross-Reactivity Data for an Anti-HER2 ADC (CPGJ701) in Normal Human Tissues
| Tissue | Staining Intensity | Cellular Localization |
| Kidney | Moderate (2+) | Proximal and distal tubular epithelial cells |
| Lung | Mild (1+) | Alveolar epithelial cells |
| Mammary Gland | Mild (1+) | Epithelial cells |
| Stomach | Moderate (2+) | Mucosal epithelial cells |
| Uterus | Moderate (2+) | Endometrium and glandular epithelial cells |
| Skin | Moderate (2+) | Epidermis |
| Testis | Moderate (2+) | Epithelial cells of seminiferous tubules |
| Adrenal Gland | Moderate (2+) | Glandular epithelial cells of the cortex |
| Fallopian Tube | Mild (1+) | Mucosal epithelial cells |
Source: Adapted from a study on a DM1-conjugated anti-HER2 ADC, providing a framework for expected on-target, off-tumor binding.[3]
In Vitro Cytotoxicity and Binding Assays
In vitro assays are essential for quantifying the potency of the ADC against target-expressing cancer cells and its selectivity compared to non-target cells. Flow cytometry is a powerful tool to determine the binding affinity of the ADC to cell surface antigens.
Table 2: Comparative In Vitro Cytotoxicity of Exatecan-Based ADCs Against Various Cancer Cell Lines
| ADC Construct | Target | Cell Line | IC50 (nM) |
| IgG(8)-EXA | HER2 | SK-BR-3 (HER2-positive) | 0.09 |
| IgG(8)-EXA | HER2 | MDA-MB-468 (HER2-negative) | > 30 |
| T-DXd (Trastuzumab deruxtecan) | HER2 | SK-BR-3 (HER2-positive) | 0.12 |
| T-DXd (Trastuzumab deruxtecan) | HER2 | MDA-MB-468 (HER2-negative) | > 30 |
| Free Exatecan | - | SK-BR-3 (HER2-positive) | < 0.001 |
| Free Exatecan | - | MDA-MB-468 (HER2-negative) | < 0.001 |
| CADM1-GGFG-Exatecan | CADM1 | Osteosarcoma PDX-derived cell lines | 1.28 - 115 |
| CADM1-PEG-Exatecan | CADM1 | Osteosarcoma PDX-derived cell lines | 2.15 - 222 |
Source: Data compiled from preclinical studies on various exatecan-based ADCs.[2][13]
Comparison with Alternative Linker Technologies
The choice of linker is a critical determinant of an ADC's therapeutic window. While the GGFG peptide in the MC-GGFG linker is designed for cleavage by lysosomal proteases, alternative linker strategies aim to further enhance stability and optimize payload delivery.
Table 3: Comparison of Different Linker Technologies for Exatecan-Based ADCs
| Linker Type | Specific Linker Example | Key Features | Advantages | Disadvantages |
| Peptide-Cleavable | MC-GGFG | Cleaved by lysosomal proteases (e.g., Cathepsins).[2][3] | Well-established; enables bystander effect.[4][14] | Potential for premature cleavage by extracellular proteases. |
| Peptide-Cleavable | Valine-Citrulline (VC) | Cleaved by Cathepsin B.[2] | Widely used; potent bystander effect. | Susceptible to cleavage by neutrophil elastase, potentially leading to off-target toxicity.[15] |
| Hydrophilic Linker | Polysarcosine (PSAR) | Incorporates a hydrophilic polymer to mask the hydrophobicity of the payload.[2] | Allows for higher drug-to-antibody ratios (DAR) with improved pharmacokinetics and reduced aggregation.[16] | May alter the internalization and processing of the ADC. |
| Glucuronide Linker | β-glucuronide | Cleaved by β-glucuronidase, an enzyme highly active in the tumor microenvironment.[11][12] | High stability in circulation; tumor-selective payload release. | Enzyme expression can be heterogeneous across tumor types. |
| Novel Self-immolative | "T moiety" | Masks the hydrophobicity of exatecan for traceless conjugation and release. | Demonstrates higher stability, deeper tumor penetration, and more durable antitumor responses in preclinical models. | Newer technology with less clinical data available. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies.
Immunohistochemistry (IHC) Protocol for Tissue Cross-Reactivity
-
Tissue Preparation: A comprehensive panel of fresh-frozen normal human tissues (and cynomolgus monkey tissues, if applicable) is sectioned.[1]
-
Antibody Incubation: Tissue sections are incubated with the this compound conjugated antibody at multiple concentrations. A negative control isotype antibody and a positive control (unconjugated antibody) are included.
-
Detection: A labeled secondary antibody that recognizes the primary antibody is added, followed by a chromogenic substrate to visualize binding.
-
Analysis: A pathologist evaluates the staining intensity and localization within each tissue, assigning a score (e.g., 0 to 4+).
In Vitro Cytotoxicity Assay
-
Cell Culture: A panel of cancer cell lines with varying levels of target antigen expression are cultured.
-
ADC Treatment: Cells are treated with serial dilutions of the this compound ADC, unconjugated antibody, and free exatecan.
-
Incubation: Cells are incubated for a period of 72-120 hours.[1]
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo).[2]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.
Flow Cytometry for ADC Binding
-
Cell Preparation: Target and control cells are harvested and washed.
-
Staining: Cells are incubated with serial dilutions of the fluorescently labeled this compound ADC or an isotype control.
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The median fluorescence intensity (MFI) is used to quantify binding and determine the binding affinity (Kd).[1]
Visualizing Key Processes
To better understand the mechanisms and workflows involved in the assessment of this compound ADCs, the following diagrams illustrate key pathways and experimental processes.
Caption: Mechanism of action of an this compound ADC.
Caption: Experimental workflow for IHC-based tissue cross-reactivity.
Caption: Relationship between linker stability, toxicity, and efficacy.
Conclusion
The this compound linker-payload system represents a potent platform for the development of novel ADCs. A thorough understanding of its cross-reactivity profile through rigorous preclinical evaluation is essential for predicting potential toxicities and ensuring clinical success. While publicly available, comprehensive tissue cross-reactivity data for this specific ADC configuration is limited, the existing preclinical safety data for other exatecan-based ADCs in non-human primates provides valuable insights. The choice of the MC-GGFG linker offers a balance between stability and efficient payload release, though ongoing research into alternative linker technologies continues to refine the design of safer and more effective ADCs. This guide serves as a foundational resource for researchers and drug developers to navigate the complexities of ADC cross-reactivity and make informed decisions in their therapeutic development programs.
References
- 1. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative pharmacology in antibody-drug conjugate development: armed antibodies or targeted small molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Nonclinical Safety Assessment of a Novel Anti-CEACAM5 Antibody Exatecan Conjugate Predicts a Low Risk for Interstitial Lung Disease (ILD) in Patients—The Putative Mechanism Behind ILD | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Benchmark Analysis of MC-GGFG-Exatecan's Payload Against Other Leading Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic payload of MC-GGFG-Exatecan, namely Exatecan (B1662903) (DX-8951f), against other clinically relevant topoisomerase I inhibitors such as Irinotecan (and its active metabolite SN-38) and Topotecan. The data presented herein is collated from various preclinical studies to offer an objective performance benchmark.
This compound is a linker-drug conjugate developed for use in Antibody-Drug Conjugates (ADCs). It comprises the potent topoisomerase I inhibitor Exatecan linked via a protease-cleavable maleimide-Gly-Gly-Phe-Gly (GGFG) linker. This design facilitates the targeted delivery of Exatecan to cancer cells, where the linker is cleaved by lysosomal enzymes like cathepsins, releasing the active cytotoxic agent.
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I (Top1) is a vital nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Camptothecin and its derivatives, including Exatecan, SN-38, and Topotecan, exert their anticancer effects by trapping the Top1-DNA covalent complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this trapped complex, it results in a double-strand break, which, if not repaired, triggers cell cycle arrest and apoptosis.[1] Exatecan has been shown to induce stronger Top1 trapping, leading to higher levels of DNA damage and apoptotic cell death compared to other clinically used topoisomerase I inhibitors.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Specificity of MC-GGFG-Exatecan Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MC-GGFG-Exatecan antibody-drug conjugates (ADCs) with alternative platforms, supported by experimental data. The focus is on validating the target specificity of these next-generation therapeutics, a critical aspect of their preclinical and clinical development.
Introduction to this compound ADCs
This compound ADCs represent a potent class of targeted cancer therapies. This system combines a monoclonal antibody for specific antigen recognition, a cleavable linker system, and a highly potent cytotoxic payload, exatecan (B1662903). The linker consists of a maleimidocaproyl (MC) group for antibody conjugation and a Gly-Gly-Phe-Gly (GGFG) peptide sequence.[1][2] This GGFG sequence is designed to be stable in circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1][3] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the exatecan payload. Exatecan is a potent topoisomerase I inhibitor that induces DNA damage and apoptosis.[1][4]
Comparative Performance Data
The target specificity of an ADC is paramount to its therapeutic index, ensuring maximal efficacy against tumor cells while minimizing off-target toxicity. This is primarily evaluated through in vitro cytotoxicity assays on antigen-positive and antigen-negative cell lines and corroborated by in vivo efficacy studies in xenograft models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency and specificity of an ADC. The following tables summarize the in vitro cytotoxicity of exatecan-based ADCs compared to other platforms.
Table 1: In Vitro Cytotoxicity (IC50) of a Novel Exatecan-Based ADC (IgG(8)-EXA) vs. Trastuzumab Deruxtecan (T-DXd) on HER2-Positive and HER2-Negative Breast Cancer Cell Lines
| Cell Line | HER2 Expression | Compound | IC50 (nM) |
| SK-BR-3 | Positive | IgG(8)-EXA | 0.41 ± 0.05 |
| T-DXd | 0.04 ± 0.01 | ||
| MDA-MB-468 | Negative | IgG(8)-EXA | > 30 |
| T-DXd | > 30 |
Data sourced from a study on novel exatecan-based immunoconjugates.[4]
Table 2: Comparative In Vitro Efficacy of a Novel Exatecan ADC (trastuzumab-LP5) and Enhertu® (Trastuzumab Deruxtecan) on a Panel of HER2-Positive and a HER2-Negative Cell Line
| Cell Line | HER2 Status | trastuzumab-LP5 EC50 (ng/mL) | Enhertu® EC50 (ng/mL) |
| N87 | Positive | ~10 | ~10 |
| SKBR-3 | Positive | ~1 | ~1 |
| HCC-78 | Positive | ~100 | ~100 |
| SK-OV-3 | Positive | ~10 | ~10 |
| OE-19 | Positive | ~10 | ~10 |
| SK-GT-2 | Positive | ~100 | ~100 |
| HCC-1569 | Positive | ~10 | ~10 |
| L-540 | Negative | >1000 | >1000 |
Data adapted from a study on phosphonamidate-linked exatecan ADCs.[5]
In Vivo Efficacy
In vivo xenograft models are crucial for validating the anti-tumor activity and target specificity of ADCs in a more complex biological system.
Table 3: Comparative In Vivo Efficacy of Trastuzumab Deruxtecan vs. Trastuzumab Emtansine in a HER2-Positive Metastatic Breast Cancer Clinical Trial (DESTINY-Breast03)
| Parameter | Trastuzumab Deruxtecan | Trastuzumab Emtansine | Hazard Ratio (95% CI) | P-value |
| 12-Month Progression-Free Survival | 75.8% (69.8-80.7) | 34.1% (27.7-40.5) | 0.28 (0.22-0.37) | <0.001 |
| Objective Response Rate | 79.7% (74.3-84.4) | 34.2% (28.5-40.3) | - | - |
| 12-Month Overall Survival | 94.1% (90.3-96.4) | 85.9% (80.9-89.7) | 0.55 (0.36-0.86) | Not significant at prespecified boundary |
Data from the DESTINY-Breast03 clinical trial.[6][7][8][9]
Table 4: In Vivo Anti-Tumor Activity of a Novel Exatecan ADC (trastuzumab-LP5) vs. Enhertu® in an NCI-N87 Xenograft Model
| Treatment Group (single dose) | Tumor Growth Inhibition |
| Vehicle | - |
| trastuzumab-LP5 (2 mg/kg) | Complete tumor regression |
| Enhertu® (2 mg/kg) | Significant tumor regression |
| trastuzumab-LP5 (1 mg/kg) | Significant tumor regression |
| Enhertu® (1 mg/kg) | Tumor stasis |
| trastuzumab-LP5 (0.5 mg/kg) | Tumor growth delay |
| Enhertu® (0.5 mg/kg) | Minimal tumor growth delay |
| trastuzumab-LP5 (0.25 mg/kg) | Minimal tumor growth delay |
| Enhertu® (0.25 mg/kg) | Similar to vehicle |
| Isotype-LP5 (2 mg/kg) | Similar to vehicle |
Qualitative summary based on tumor growth curves from a study on phosphonamidate-linked exatecan ADCs.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed target-positive (e.g., NCI-N87, SK-BR-3) and target-negative (e.g., MCF7, MDA-MB-468) cells in 96-well plates at a density of 1,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment : Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Add the diluted compounds to the respective wells.
-
Incubation : Incubate the plates for 48-144 hours at 37°C with 5% CO2.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.
-
Solubilization : Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in the dark.
-
Data Acquisition : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the ADC concentration. Determine the IC50 value using a four-parameter logistic curve fit.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
-
Cell Seeding : Co-culture antigen-positive cells (e.g., NCI-N87) with antigen-negative cells engineered to express a fluorescent protein (e.g., GFP-MCF7) at a defined ratio in 96-well plates.
-
ADC Treatment : Treat the co-culture with serial dilutions of the ADC.
-
Incubation : Incubate the plate for 72-120 hours.
-
Data Acquisition : Measure the fluorescence intensity of the GFP-expressing antigen-negative cells using a fluorescence plate reader or high-content imaging system.
-
Data Analysis : Normalize the fluorescence intensity of treated wells to untreated control wells to determine the percent viability of the antigen-negative cells. A decrease in viability indicates a bystander effect.[10]
In Vivo Xenograft Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Model Establishment : Subcutaneously implant human cancer cells (e.g., NCI-N87) into the flank of immunodeficient mice. Allow tumors to reach a predetermined volume (e.g., 100-200 mm³).[11][12]
-
Treatment Administration : Randomize mice into treatment groups and administer the ADC, vehicle control, and isotype control ADC intravenously.
-
Tumor Measurement : Measure tumor volume using calipers two to three times per week. The formula Tumor Volume = 0.5 * (Length * Width²) is commonly used.
-
Monitoring : Monitor animal body weight and overall health throughout the study.
-
Data Analysis : Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.[13]
Visualizing Mechanisms and Workflows
Signaling Pathway of Exatecan
Caption: Mechanism of action of the exatecan payload following ADC internalization.
Experimental Workflow for Target Specificity Validation
Caption: A typical experimental workflow for validating the target specificity of an ADC.
Logical Relationship of ADC Components
Caption: The functional relationship between the components of an this compound ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1600418-29-8 | BroadPharm [broadpharm.com]
- 3. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. daiichi-sankyo.at [daiichi-sankyo.at]
- 8. Trastuzumab Deruxtecan versus Trastuzumab Emtansine for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aptitudehealth.com [aptitudehealth.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth Suppression of Human Hepatocellular Carcinoma Xenografts by a Monoclonal Antibody CH12 Directed to Epidermal Growth Factor Receptor Variant III - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth kinetics in xenograft models after administration of anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of MC-GGFG-Exatecan
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of MC-GGFG-Exatecan, a potent drug-linker conjugate used in the development of antibody-drug conjugates (ADCs), are critical for ensuring the safety of laboratory personnel and protecting the environment. As a cytotoxic compound, this compound requires stringent disposal protocols in line with local regulations for hazardous waste. This guide provides essential, step-by-step procedures for its safe management and disposal.
Antibody-drug conjugates are a novel therapeutic modality that leverages monoclonal antibodies to deliver cytotoxic payloads to target cells.[1][2] The small molecule drug component, in this case, a derivative of the potent topoisomerase I inhibitor Exatecan, is highly cytotoxic.[3][4][5] Therefore, all materials contaminated with this compound must be treated as cytotoxic waste and handled with extreme caution.[6][7]
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to be equipped with the appropriate personal protective equipment.
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-grade nitrile gloves |
| Lab Coat | Disposable, fluid-resistant gown |
| Eye Protection | Chemical splash goggles or a full-face shield |
| Respiratory | Use in a certified chemical fume hood |
Safe Handling Precautions:
-
Avoid inhalation, contact with eyes and skin.[8]
-
Avoid the formation of dust and aerosols.[8]
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[8]
-
All contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol.[8]
Step-by-Step Disposal Procedure
The primary method for the disposal of cytotoxic waste is high-temperature incineration, which ensures the complete destruction of the hazardous compounds.[7][9]
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired product.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Solutions containing the compound.
-
Contaminated personal protective equipment.
-
-
Waste Containers:
-
Solid Waste: Place all solid waste, including contaminated PPE and consumables, into a designated, leak-proof, and puncture-resistant cytotoxic waste container.[7] These containers are typically color-coded (often purple or red) and clearly labeled with the cytotoxic hazard symbol.[7][9][10]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container that is compatible with the solvents used. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[10]
-
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" and include information about the contents as required by your institution and local regulations.[7]
-
Storage: Store cytotoxic waste in a secure, designated area with limited access, away from general laboratory traffic, until it is collected by a licensed hazardous waste disposal service.[8]
-
Disposal: The final disposal of this compound waste must be conducted through a certified hazardous waste management company in accordance with all local, state, and federal regulations.[8] The standard and required method of destruction for cytotoxic waste is high-temperature incineration.[9]
Emergency Spill Procedures
In the event of a spill, immediate action is required to contain the contamination and ensure personnel safety.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Prevent further leakage or spillage. Keep the product away from drains or water courses.[8]
-
Absorb: For liquid spills, use an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders) to absorb the solution.[8]
-
Clean: Decontaminate surfaces and equipment by scrubbing with alcohol.[8]
-
Dispose: Collect all contaminated cleaning materials and place them in a designated cytotoxic waste container for disposal.
Visual Guide to Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. acs.org [acs.org]
- 2. info.bioivt.com [info.bioivt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. acewaste.com.au [acewaste.com.au]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cleanaway.com.au [cleanaway.com.au]
- 10. danielshealth.ca [danielshealth.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
